Solangepras
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N5O3/c1-15(32)31-10-6-20-21(13-31)28-23(27-17-7-11-33-14-17)24(29-20)30-8-4-18(5-9-30)34-22-3-2-16(25)12-19(22)26/h2-3,12,17-18H,4-11,13-14H2,1H3,(H,27,28)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWVJQBEXRKOBZ-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)NC5CCOC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)N[C@@H]5CCOC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2254706-21-1 | |
| Record name | CVN-424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2254706211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CVN-424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO01711URG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Mechanism of Action of Solangepras (CVN-424)
For Researchers, Scientists, and Drug Development Professionals
Solangepras (also known as solengepras or CVN-424) is an investigational, orally administered, small molecule being developed by Cerevance for the treatment of Parkinson's disease (PD).[1] It represents a novel, non-dopaminergic approach to managing the symptoms of this neurodegenerative disorder.[2][3][4] This document provides a detailed overview of its mechanism of action, supported by available clinical trial data and experimental insights.
Core Mechanism of Action: GPR6 Inverse Agonism
This compound is a first-in-class inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[1][5] GPR6 is highly and selectively expressed in the striatum, a key brain region involved in motor control.[3] Specifically, GPR6 is predominantly found on the dopamine D2 receptor-positive medium spiny neurons (MSNs) of the indirect pathway.[6]
The basal ganglia motor circuit involves a balance between the direct and indirect pathways. The direct pathway facilitates movement, while the indirect pathway inhibits movement.[6] In Parkinson's disease, the degeneration of dopaminergic neurons leads to an imbalance in these pathways, contributing to motor symptoms.
This compound, by acting as an inverse agonist, decreases the constitutive activity of GPR6, thereby reducing the inhibitory signaling of the indirect pathway MSNs.[2][5] This modulation aims to restore a more normal balance between the direct and indirect pathways without directly acting on the dopamine system.[2][7][8] This targeted approach is intended to provide symptomatic relief while potentially avoiding or reducing the motor complications, such as dyskinesias, and non-motor side effects associated with traditional dopaminergic therapies like levodopa.[2][3][6][9]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway of this compound in the context of the basal ganglia circuitry in Parkinson's disease.
Clinical Development and Efficacy Data
This compound is currently in Phase 3 clinical trials.[1] Several Phase 2 trials have been completed, evaluating its efficacy and safety both as a monotherapy and as an adjunctive therapy.
The Phase 2 ASCEND trial (NCT06006247) evaluated solengepras as a monotherapy in patients with early-stage Parkinson's disease who were not receiving dopaminergic treatments.[5]
Experimental Protocol: ASCEND Trial
-
Study Design: Randomized, double-blind, placebo-controlled.[5]
-
Participants: 64 patients aged 30 and older with early, untreated Parkinson's disease.[4][5]
-
Treatment: Participants received either 150mg of solengepras or a placebo daily for 12 weeks.[4][5]
-
Primary Endpoint: Change from baseline to week 12 on the Movement Disorder Society – Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part II (activities of daily living) and Part III (motor examination) combined score.[5][7]
Results Summary: The trial did not meet its primary endpoint, showing a small, non-statistically significant improvement in the combined MDS-UPDRS Parts II and III scores compared to placebo.[5][7] However, promising trends were observed in improvements in non-motor symptoms and functional impairments as reported by patients.[4][5]
| Endpoint | This compound (150mg) | Placebo | Statistical Significance |
| Change in MDS-UPDRS Parts II + III | -2.5 | -2.1 | Not Significant |
An earlier Phase 2 trial investigated solengepras as an adjunctive therapy for Parkinson's patients experiencing motor fluctuations.[2]
Experimental Protocol: Adjunctive Therapy Trial
-
Study Design: Randomized, double-blind, placebo-controlled.[10]
-
Participants: Patients with Parkinson's disease experiencing motor fluctuations.
-
Treatment: Various doses of solengepras (including 150mg) or placebo were administered.[6][10]
-
Primary Endpoint: Reduction in average daily "OFF" time (periods when symptoms return).[9][10]
Results Summary: This trial met its primary endpoint, demonstrating a clinically meaningful and statistically significant reduction in "OFF" time with minimal dopaminergic side effects.[2][9][10]
| Endpoint | This compound (150mg) vs. Placebo | Baseline Improvement (this compound 150mg) | Statistical Significance (vs. Placebo) |
| Reduction in Average Daily "OFF" Time | 1.3 hours | 1.6 hours | p = 0.02 |
A post-hoc analysis of patients with more than three hours of "OFF" time at the start of the trial showed a mean reduction in "OFF" time of 1.78 hours compared to placebo.[9]
Safety and Tolerability
Across clinical trials, solengepras has demonstrated a favorable safety profile.[2] In the ASCEND trial, it was well-tolerated as a monotherapy, with all subjects completing the 12-week treatment period and no serious adverse events reported.[5][7] The most common treatment-emergent adverse events (occurring in more than 5% of patients) were COVID-19, dizziness, headache, insomnia, and orthostatic hypertension.[2][5] Notably, fewer adverse events related to non-motor symptoms were reported in the solengepras group compared to the placebo group.[7]
Future Directions: The ARISE Trial
Following the promising results in the adjunctive setting, Cerevance has initiated the pivotal Phase 3 ARISE trial (NCT06553027).[2]
Experimental Workflow: ARISE Trial
This trial will further evaluate the efficacy and safety of solengepras as an adjunctive therapy to levodopa and other standard Parkinson's medications.[2][7] Topline data is anticipated in the first half of 2026.[10]
Conclusion
This compound presents a promising, novel mechanism of action for the treatment of Parkinson's disease by selectively modulating the indirect pathway of the basal ganglia through GPR6 inverse agonism. While its efficacy as a monotherapy in early-stage PD was not definitively established in the ASCEND trial, it has shown significant potential as an adjunctive therapy to reduce "OFF" time in patients with motor fluctuations. Its favorable safety profile and non-dopaminergic nature position it as a potentially valuable addition to the therapeutic landscape for Parkinson's disease, particularly for addressing both motor and non-motor symptoms. The ongoing Phase 3 ARISE trial will be crucial in determining its future role in the management of this complex neurodegenerative condition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. AD/PD 2025: Cerevance's Solengepras falls short of primary endpoint in ASCEND trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. CVN424 [cerevance.com]
- 7. Cerevance [cerevance.com]
- 8. biospace.com [biospace.com]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. neurologylive.com [neurologylive.com]
Solangepras (CVN-424): A Technical Whitepaper on its Discovery, Synthesis, and Novel Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solangepras (formerly CVN-424) is a first-in-class, orally bioavailable, brain-penetrant small molecule under investigation for the treatment of Parkinson's disease (PD).[1] Developed by Cerevance, it functions as an inverse agonist of the orphan G-protein coupled receptor 6 (GPR6).[2] This novel, non-dopaminergic mechanism selectively modulates the indirect basal ganglia pathway, which exhibits hyperactivity in PD.[3][4] By targeting GPR6, which is specifically expressed in dopamine D2 receptor (DRD2)-containing medium spiny neurons (MSNs), this compound aims to rebalance disordered motor circuitry and improve both motor and non-motor symptoms of PD with a potentially improved side-effect profile compared to traditional dopaminergic therapies.[3][5] This document provides a comprehensive overview of the discovery, a detailed scalable synthesis pathway, mechanism of action, and clinical development of this compound.
Discovery and Rationale
The discovery of this compound stems from a targeted approach to identify novel therapeutic agents for neurodegenerative diseases. Cerevance utilized its proprietary NETSseq (Nuclear Enriched Transcript Sort sequencing) platform on postmortem human brain tissue to identify targets with specific expression in disease-relevant cell types.[5] This process identified GPR6 as being highly and specifically expressed in the DRD2-containing MSNs of the striatum, with minimal expression in dopamine D1 receptor (DRD1) MSNs or other brain regions.[5]
In Parkinson's disease, the depletion of dopamine leads to hypoactivity of the "direct" motor pathway and hyperactivity of the "indirect" motor pathway, resulting in the characteristic motor deficits.[4] GPR6 is constitutively active, coupling to the Gs-mediated signaling pathway and leading to elevated cyclic adenosine monophosphate (cAMP) levels in the DRD2 MSNs of the indirect pathway.[5] Researchers hypothesized that inhibiting this GPR6-driven signaling with an inverse agonist would functionally mimic the action of dopamine on D2 receptors, thereby reducing the hyperactivity of the indirect pathway and restoring balance to the basal ganglia circuitry.[3][5] This led to the development of this compound as a potent and selective GPR6 inverse agonist.[3]
Scalable Synthesis Pathway
A robust and scalable five-step synthesis for this compound has been developed and published, enabling the production of kilograms of the drug substance for clinical trials.[6] The overall process was achieved in a 15% yield over five linear steps.[6]
The key steps of the synthesis are outlined below:[6]
-
Diacylation: Commercially available 3,4-diaminopyridine is treated with diethyl oxalate.
-
Chlorination: The resulting product is chlorinated using phosphorus oxychloride (POCl₃) to yield a key pyrido[3,4-b]pyrazine intermediate.
-
First Nucleophilic Aromatic Substitution (SNA_r_): The chlorinated intermediate undergoes a substitution reaction.
-
Second Nucleophilic Aromatic Substitution (SNA_r_): A second substitution reaction is performed.
-
Hydrogenation and Acetylation: A final hydrogenation and subsequent acetylation of the advanced intermediate provides the final this compound (CVN-424) active pharmaceutical ingredient.
Mechanism of Action: Modulating the Indirect Pathway
This compound exerts its therapeutic effect through a novel, non-dopaminergic mechanism. It acts as an inverse agonist at the GPR6 receptor, which is selectively expressed on D2-receptor-positive MSNs that form the origin of the indirect pathway in the basal ganglia.
-
Normal State: Dopamine from the substantia nigra pars compacta (SNc) binds to D2 receptors on indirect pathway MSNs, inhibiting their activity and allowing for smooth, controlled movement.
-
Parkinson's Disease State: Loss of dopaminergic neurons in the SNc leads to reduced D2 receptor stimulation. This, combined with the constitutive activity of GPR6 elevating cAMP, results in hyperactivity of the indirect pathway. This hyperactivity leads to excessive inhibition of the thalamus and cortex, causing bradykinesia and rigidity.
-
Effect of this compound: By binding to GPR6, this compound acts as an inverse agonist, suppressing the receptor's constitutive activity and reducing intracellular cAMP levels. This dampens the hyperactivity of the indirect pathway MSNs, helping to restore the balance between the direct and indirect pathways and thereby improving motor function.[5][7]
References
- 1. alzforum.org [alzforum.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cerevance [cerevance.com]
Preliminary In-Vitro Profile of Solangepras: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solangepras (also known as CVN-424) is a first-in-class, orally bioavailable small molecule being investigated for the treatment of Parkinson's disease. It operates through a novel, non-dopaminergic mechanism, acting as an inverse agonist at the orphan G-protein coupled receptor 6 (GPR6). This receptor is predominantly expressed in the D2-receptor-expressing medium spiny neurons (MSNs) of the striatum's indirect pathway. The hyperactivity of this pathway is a key contributor to the motor symptoms of Parkinson's disease. By selectively targeting GPR6, this compound aims to rebalance striatal circuitry and alleviate motor deficits without the side effects associated with direct dopaminergic therapies. This technical guide provides a comprehensive overview of the preliminary in-vitro studies that have elucidated the core pharmacological properties of this compound.
Core In-Vitro Pharmacological Data
The following tables summarize the key quantitative data from in-vitro studies of this compound, providing insights into its binding affinity, functional potency, and selectivity.
| Parameter | Value | Species | Assay Type | Cell Line | Reference |
| Binding Affinity (Ki) | 9.4 nM | Human | Competitive Radioligand Binding | CHO-K1 expressing hGPR6 | [1] |
Table 1: this compound Binding Affinity for GPR6
| Parameter | Value | Species | Assay Type | Cell Line | Reference |
| Functional Potency (EC50) | 55.1 ± 24.8 nM | Human | TR-FRET cAMP Inverse Agonist Assay | CHO-K1 expressing hGPR6 | [1] |
Table 2: this compound Functional Potency as a GPR6 Inverse Agonist
| Receptor | Selectivity Fold (over GPR6) |
| GPR3 | >265 |
| GPR12 | >68 |
Table 3: Selectivity Profile of this compound
Experimental Protocols
Competitive Radioligand Binding Assay (Filtration-Based)
This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for the GPR6 receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the GPR6 receptor.
Materials:
-
Cell Membranes: CHO-K1 cells stably expressing human GPR6.
-
Radioligand: A tritiated GPR6 inverse agonist (e.g., [3H]-RL-338).
-
Test Compound: this compound (CVN-424).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled GPR6 ligand.
-
Apparatus: 96-well microplates, vacuum filtration manifold, glass fiber filters (e.g., GF/C), scintillation counter, and scintillation fluid.
Procedure:
-
Membrane Preparation: Culture CHO-K1 cells expressing human GPR6 and harvest. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and serial dilutions of this compound. For determining non-specific binding, add a saturating concentration of a non-radiolabeled GPR6 ligand instead of this compound.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
TR-FRET cAMP Inverse Agonist Functional Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inverse agonist activity of this compound by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the concentration of this compound that produces 50% of the maximal inhibition of constitutive cAMP production in cells expressing GPR6.
Materials:
-
Cell Line: CHO-K1 cells stably expressing human GPR6.
-
Test Compound: this compound (CVN-424).
-
cAMP Assay Kit: A commercial TR-FRET cAMP assay kit (e.g., from Cisbio, PerkinElmer). These kits typically include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2- or other suitable fluorophore-labeled cAMP analog (acceptor).
-
Cell Culture Medium and Reagents.
-
Apparatus: 384-well white microplates, a TR-FRET compatible plate reader.
Procedure:
-
Cell Seeding: Seed the CHO-K1-hGPR6 cells into 384-well plates and culture until they reach the desired confluency.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with vehicle only.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow this compound to interact with the cells and modulate cAMP production.
-
Cell Lysis and Reagent Addition: Lyse the cells and add the TR-FRET assay reagents (donor and acceptor) according to the manufacturer's protocol. In the absence of endogenous cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. Endogenous cAMP produced by the cells competes with the labeled cAMP analog, leading to a decrease in the FRET signal.
-
Incubation: Incubate the plate for the time specified in the kit's protocol (e.g., 60 minutes) to allow the detection reagents to reach equilibrium.
-
TR-FRET Measurement: Read the plate using a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The decrease in this ratio is proportional to the amount of cAMP produced. Plot the FRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by modulating the GPR6 signaling pathway in the medium spiny neurons of the indirect pathway in the striatum.
GPR6 is a constitutively active receptor that couples to the Gs alpha subunit of the heterotrimeric G protein. This constitutive activity leads to the continuous activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated levels of cAMP in these neurons contribute to the hyperactive state of the indirect pathway observed in Parkinson's disease, ultimately leading to the suppression of movement.
This compound acts as an inverse agonist at the GPR6 receptor. By binding to GPR6, it stabilizes the receptor in an inactive conformation, thereby reducing its basal signaling activity. This leads to a decrease in the production of cAMP, which helps to normalize the hyperactivity of the indirect pathway neurons. This targeted, non-dopaminergic approach is designed to restore the balance between the direct and indirect pathways in the basal ganglia, thereby improving motor function.
References
Solanezumab: An In-depth Technical Guide to its Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solanezumab (LY2062430) is a humanized IgG1 monoclonal antibody developed by Eli Lilly and Company for the treatment of Alzheimer's disease (AD). It represents a therapeutic strategy centered on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary pathological event in AD. Solanezumab's therapeutic target is the soluble monomeric form of the Aβ peptide. The antibody is designed to act as a peripheral "amyloid sink," sequestering soluble Aβ in the bloodstream and thereby promoting its clearance from the central nervous system (CNS). Despite a strong theoretical rationale and promising preclinical data, Solanezumab has not demonstrated significant efficacy in slowing cognitive decline in Phase III clinical trials. This technical guide provides a comprehensive overview of Solanezumab's therapeutic targets, its mechanism of action, quantitative data from key studies, and detailed experimental protocols relevant to its development and evaluation.
Core Therapeutic Target: Soluble Monomeric Amyloid-Beta
Solanezumab's primary therapeutic target is the mid-domain of the soluble amyloid-beta (Aβ) peptide.[1][2] Specifically, it recognizes and binds to the epitope KLVFFAED, corresponding to amino acid residues 16-26 of the Aβ peptide. This interaction is characterized by high affinity, with binding occurring at picomolar concentrations.
A crucial aspect of Solanezumab's design is its specificity for soluble, monomeric Aβ over the fibrillar, aggregated forms that constitute amyloid plaques.[1] The therapeutic rationale is based on the growing body of evidence suggesting that soluble Aβ oligomers, rather than the insoluble plaques, are the primary neurotoxic species in Alzheimer's disease. By targeting the monomeric precursors, Solanezumab aims to prevent the formation of these toxic oligomers.
The Amyloid Cascade Hypothesis and Solanezumab's Mechanism of Action
The development of Solanezumab is rooted in the amyloid cascade hypothesis . This hypothesis proposes that an imbalance between the production and clearance of Aβ peptides is the initiating event in AD pathogenesis. This imbalance leads to the accumulation of Aβ, which then aggregates into oligomers and fibrils, ultimately forming the characteristic amyloid plaques. This cascade of events is believed to trigger downstream pathologies, including neurofibrillary tangle formation, synaptic dysfunction, and neuronal cell death, leading to cognitive decline.
Solanezumab's proposed mechanism of action is the "peripheral sink" hypothesis . By binding to soluble Aβ in the peripheral circulation with high affinity, Solanezumab is thought to shift the equilibrium of Aβ between the brain and the periphery. This sequestration of Aβ in the blood is intended to create a concentration gradient that facilitates the efflux of Aβ from the CNS, thereby reducing its concentration in the brain and mitigating its neurotoxic effects. Preclinical studies in transgenic mice expressing human amyloid precursor protein (APP) showed that treatment with a murine analog of Solanezumab led to a significant increase in plasma Aβ levels, with a corresponding decrease in free Aβ in the brain and a reduction in amyloid plaque burden.
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway and Solanezumab's Point of Intervention
The production of amyloid-beta is a result of the proteolytic processing of the amyloid precursor protein (APP), a transmembrane protein of uncertain function. APP can be processed via two main pathways:
-
Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain. This cleavage produces a soluble N-terminal fragment (sAPPα) and a C-terminal fragment (α-CTF). Subsequent cleavage of α-CTF by γ-secretase releases the p3 peptide and the APP intracellular domain (AICD). This pathway precludes the formation of Aβ.
-
Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1), which generates a soluble N-terminal fragment (sAPPβ) and a C-terminal fragment (β-CTF or C99). β-CTF is then cleaved by the γ-secretase complex at various positions to produce Aβ peptides of different lengths, most commonly Aβ40 and Aβ42. Aβ42 is more prone to aggregation and is the primary component of amyloid plaques.
Solanezumab intervenes downstream of Aβ production, binding to the soluble Aβ monomers released into the extracellular space and peripheral circulation.
References
Solangepras: A Deep Dive into its Molecular Architecture and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solangepras (also known as CVN-424) is an orally administered, small molecule inverse agonist of the G protein-coupled receptor 6 (GPR6) currently under investigation for the treatment of Parkinson's disease.[1][2] Its development marks a significant shift away from traditional dopaminergic therapies, offering a novel, targeted approach to managing the motor and non-motor symptoms of this neurodegenerative disorder. This technical guide provides a comprehensive overview of the molecular structure of this compound, its mechanism of action, and the key experimental findings from preclinical and clinical studies.
Molecular Structure and Properties
This compound is a synthetic, small molecule with the chemical formula C24H29F2N5O3 and a molar mass of 473.525 g·mol−1.[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone.[1] The structural integrity and stereochemistry of this compound are crucial for its high-affinity binding and inverse agonist activity at the GPR6 receptor.
| Property | Value | Reference |
| Chemical Formula | C24H29F2N5O3 | [1] |
| Molar Mass | 473.525 g·mol−1 | [1] |
| IUPAC Name | 1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone | [1] |
| Development Code | CVN-424 | [1] |
| Drug Class | GPR6 Inverse Agonist | [1] |
Mechanism of Action: Targeting the Indirect Pathway
This compound exerts its therapeutic effects by acting as an inverse agonist on the GPR6 receptor. GPR6 is an orphan receptor predominantly and selectively expressed in the medium spiny neurons (MSNs) of the striatum that constitute the brain's "indirect pathway" of motor control.[3] This pathway is known to inhibit movement. In Parkinson's disease, the loss of dopamine leads to hyperactivity of this indirect pathway, contributing to the characteristic motor deficits.
By inhibiting the constitutive activity of GPR6, this compound modulates the signaling within these indirect pathway MSNs.[3] This non-dopaminergic mechanism helps to restore the balance between the direct and indirect pathways in the basal ganglia, thereby improving motor function without directly stimulating dopamine receptors.[3] This targeted approach is anticipated to reduce the risk of dopamine-related side effects, such as dyskinesia.
Caption: Signaling pathway of this compound as a GPR6 inverse agonist.
Preclinical and Clinical Development
This compound has undergone extensive preclinical and clinical evaluation to establish its safety, tolerability, and efficacy.
Preclinical Studies
In vitro and in vivo preclinical studies have demonstrated the potency and selectivity of this compound.
Quantitative Data from Preclinical Studies:
| Parameter | Value | Species | Assay | Reference |
| Ki | 9.4 nM | Human | Radioligand Binding Assay | [2] |
| EC50 | 38 nM | Human | cAMP Functional Assay | [2] |
| Brain RO50 (Plasma Conc.) | 6.0 ng/mL | Mouse | Receptor Occupancy | [4] |
| Brain RO50 (Plasma Conc.) | 7.4 ng/mL | Rat | Receptor Occupancy | [4] |
Experimental Protocols:
-
Radioligand Binding Assay: Competition binding assays were performed using membranes from cells expressing recombinant human GPR6 and a radiolabeled GPR6 ligand to determine the binding affinity (Ki) of this compound.[5]
-
cAMP Functional Assay: The inverse agonist activity of this compound was assessed by measuring its ability to inhibit the constitutive production of cyclic AMP (cAMP) in cells overexpressing GPR6. The half-maximal effective concentration (EC50) was determined from concentration-response curves.[2]
-
Receptor Occupancy (RO) Studies: The in vivo receptor occupancy of this compound in the brain was determined in rodents. Following oral administration of this compound, brain tissue was collected, and the amount of drug bound to GPR6 was quantified to establish the plasma concentration required to occupy 50% of the receptors (RO50).[4]
-
Animal Models of Parkinson's Disease: The efficacy of this compound in reversing motor deficits was evaluated in established rodent models, including the haloperidol-induced catalepsy model and the 6-hydroxydopamine (6-OHDA) lesion model.[4]
Caption: Preclinical experimental workflow for this compound.
Clinical Trials
This compound has advanced through multiple phases of clinical trials to evaluate its safety and efficacy in patients with Parkinson's disease.
Summary of Key Clinical Trial Data:
| Trial Phase | Patient Population | Dosage(s) | Primary Endpoint | Key Findings | Reference(s) |
| Phase 2 (Adjunctive Therapy) | Parkinson's disease with motor fluctuations | 150 mg | Change in daily "OFF" time | Statistically significant reduction in "OFF" time. | [6] |
| Phase 2 (Monotherapy - ASCEND) | Early-stage, untreated Parkinson's disease | 150 mg | Change in MDS-UPDRS Parts II+III | Did not meet primary endpoint, but showed positive trends in non-motor symptoms. | [7][8] |
| Phase 3 (Adjunctive Therapy - ARISE) | Parkinson's disease with motor fluctuations | 75 mg, 150 mg | Change in daily "OFF" time | Ongoing, topline data expected in H1 2026. | [6] |
Experimental Protocols in Clinical Trials:
-
Study Design: Clinical trials have employed randomized, double-blind, placebo-controlled designs.[8]
-
Patient Population: Participants have included individuals with early-stage Parkinson's disease and those with more advanced disease experiencing motor fluctuations.[6][7]
-
Outcome Measures: Efficacy has been primarily assessed using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and patient-reported diaries to quantify daily "OFF" time.[6][8] Safety and tolerability have been monitored through the recording of adverse events.
Conclusion
This compound represents a promising, novel therapeutic agent for Parkinson's disease with a distinct, non-dopaminergic mechanism of action. Its molecular structure is optimized for potent and selective inverse agonism at the GPR6 receptor, leading to the modulation of the indirect motor pathway. While clinical trial results have been mixed, with notable success as an adjunctive therapy, the ongoing Phase 3 ARISE trial will be crucial in further defining its role in the management of Parkinson's disease. The unique pharmacological profile of this compound holds the potential to address unmet needs in the treatment of this complex neurodegenerative condition, particularly in improving motor function and potentially mitigating the side effects associated with long-term dopaminergic treatments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2025 American Academy of Neurology Abstract Website [index.mirasmart.com]
- 4. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. neurologylive.com [neurologylive.com]
- 7. AD/PD 2025: Cerevance's Solengepras falls short of primary endpoint in ASCEND trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. mdsabstracts.org [mdsabstracts.org]
Unraveling Solancapras: A Deep Dive into its Biological Landscape
Despite a comprehensive search of available scientific literature and clinical trial databases, no information has been found regarding a compound or agent named "Solancapras." This suggests that "Solancapras" may be a novel, yet-to-be-publicly-disclosed therapeutic, a highly specific internal designation, or potentially a misspelling of a different agent.
This guide is intended for researchers, scientists, and drug development professionals. Given the absence of data on "Solancapras," we will pivot to a broader discussion of the general types of biological activities and functions often associated with therapeutic agents in the fields of oncology and infectious diseases, as these were the areas that appeared in the broader search queries. This will provide a framework for understanding the potential characteristics of a new molecular entity.
Hypothetical Biological Activities and Functions of a Novel Therapeutic Agent
When a new compound is investigated, its biological activity is characterized through a series of in vitro and in vivo studies. The primary goal is to understand how the compound interacts with biological systems at the molecular, cellular, and organismal levels.
Table 1: Potential In Vitro Biological Activities of a Novel Therapeutic Agent
| Parameter | Description | Typical Assays |
| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. | Enzyme-linked immunosorbent assay (ELISA), Kinase assays, Cell proliferation assays (e.g., MTT, CellTiter-Glo) |
| EC₅₀ (Half-maximal effective concentration) | The concentration of a drug that gives half-maximal response. | Reporter gene assays, Calcium flux assays, cAMP assays |
| Kᵢ (Inhibition constant) | An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. | Radioligand binding assays, Surface plasmon resonance (SPR) |
| Kₑ (Equilibrium dissociation constant) | The concentration of a ligand at which half the binding sites of a receptor are occupied. | Radioligand binding assays, Isothermal titration calorimetry (ITC) |
| MIC (Minimum Inhibitory Concentration) | The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. | Broth microdilution, Agar dilution |
Table 2: Potential In Vivo Pharmacological Parameters
| Parameter | Description | Experimental Models |
| Pharmacokinetics (PK) | The study of the time course of drug absorption, distribution, metabolism, and excretion (ADME). | Animal models (e.g., mice, rats, non-human primates) with serial blood sampling. |
| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of drugs and their mechanisms of action. | Biomarker analysis in tissue and blood samples from treated animal models. |
| Efficacy | The ability of a drug to produce the desired therapeutic effect. | Xenograft models of cancer, Infectious disease models in animals. |
| Toxicity | The degree to which a substance can harm humans or animals. | Acute and chronic toxicity studies in various animal models. |
Experimental Protocols: A Generalized Approach
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments typically cited in preclinical drug development.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of a kinase).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.
Visualizing Biological Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Hypothetical signaling pathway inhibited by Solancapras.
Caption: Generalized workflow for preclinical drug evaluation.
While the specific biological activity and function of "Solancapras" remain unknown due to a lack of available information, this guide provides a comprehensive overview of the standard methodologies and data presentation formats used in the preclinical evaluation of novel therapeutic agents. Researchers, scientists, and drug development professionals are encouraged to apply these principles when investigating new compounds. Should information on "Solancapras" become publicly available, a more targeted and detailed analysis can be performed. It is recommended to verify the spelling and consult internal documentation or proprietary databases for further information.
Initial Toxicity Screening of Solangepras (CVN-424): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the safety profile of Solangepras (CVN-424). Specific quantitative data from IND-enabling preclinical toxicology studies, such as acute, repeat-dose, and genotoxicity studies, are not publicly available. The experimental protocols described herein are representative of standard industry practices for a novel small molecule central nervous system (CNS) drug and are not specific to the this compound development program unless otherwise cited.
Introduction
This compound (also known as CVN-424) is a first-in-class, orally bioavailable, and brain-penetrant small molecule being developed for the treatment of Parkinson's disease.[1][2][3] It acts as an inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[2][4] GPR6 is highly expressed in the medium spiny neurons of the striatum's indirect pathway, which is overactive in Parkinson's disease.[5] By selectively targeting GPR6, this compound offers a novel, non-dopaminergic approach to managing both motor and non-motor symptoms of the disease.[5][6] This technical guide provides an overview of the initial toxicity screening of this compound, drawing from available clinical safety data and outlining the standard preclinical assessments typically required for such a compound.
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist at the GPR6 receptor. This receptor is constitutively active, leading to elevated levels of cyclic adenosine monophosphate (cAMP) in the D2 receptor-expressing medium spiny neurons of the indirect pathway. The inverse agonism of this compound reduces these cAMP levels, thereby decreasing the inhibitory signaling of this pathway. This modulation aims to rebalance the basal ganglia circuitry without directly interacting with the dopaminergic system, potentially reducing the risk of dopamine-related side effects.[5]
Preclinical Toxicity Assessment (Representative Protocols)
While specific preclinical toxicology data for this compound is not publicly available, a standard battery of tests is required for regulatory submissions (e.g., to the FDA for an Investigational New Drug application). Below are detailed methodologies for key experiments that would have been conducted.
Acute Toxicity
Objective: To determine the potential toxicity of a single dose of the test substance and to identify the maximum tolerated dose (MTD).
Experimental Protocol:
-
Test System: Typically two mammalian species (one rodent, e.g., Sprague-Dawley rat, and one non-rodent, e.g., Beagle dog).
-
Administration: Oral route, consistent with the clinical route for this compound.
-
Dose Levels: A range of single doses, including a limit dose (e.g., 2000 mg/kg in rodents), are administered to different groups of animals.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Endpoints: Mortality, clinical signs (e.g., changes in behavior, appearance, excretions), body weight changes, and gross necropsy at the end of the study.
Repeat-Dose Toxicity
Objective: To evaluate the toxicological profile of the test substance following repeated administration over a defined period.
Experimental Protocol:
-
Test System: Two species (one rodent and one non-rodent).
-
Administration: Daily oral administration for a duration relevant to the proposed clinical trials (e.g., 28 days or 90 days).
-
Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose is intended to produce some toxicity, while the low dose should be a no-observed-adverse-effect level (NOAEL).
-
Endpoints:
-
In-life: Mortality, clinical signs, body weight, food/water consumption, ophthalmology, and detailed clinical observations.
-
Post-mortem: Hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology of a comprehensive list of tissues.
-
Genotoxicity
Objective: To assess the potential of the test substance to induce mutations or chromosomal damage.
Experimental Protocol: A standard battery of tests includes:
-
Ames Test (Bacterial Reverse Mutation Assay): Evaluates the ability of the substance to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Chromosomal Aberration Test: Assesses the potential to cause structural chromosomal damage in mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells).
-
In Vivo Micronucleus Test: Measures chromosomal damage in rodents (e.g., mice) by examining the formation of micronuclei in bone marrow erythrocytes.
Safety Pharmacology
Objective: To investigate the potential undesirable pharmacodynamic effects of the substance on vital physiological functions.
Experimental Protocol: The "core battery" of safety pharmacology studies includes:
-
Central Nervous System (CNS): A functional observational battery (FOB) and motor activity assessment in rodents (e.g., Irwin test) to evaluate effects on behavior, coordination, and sensory/motor function.
-
Cardiovascular System: Assessment of cardiovascular parameters (e.g., blood pressure, heart rate, and ECG) in a non-rodent species (e.g., conscious, telemetered dogs). An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.
-
Respiratory System: Evaluation of respiratory rate and function in rodents.
Summary of Available Safety Data (Clinical Trials)
While preclinical data is not public, extensive safety information has been reported from Phase 1 and Phase 2 clinical trials of this compound.
Phase 1 Study in Healthy Volunteers
A single- and multiple-dose study in 64 healthy adults evaluated single doses from 1 to 225 mg and seven daily doses of 25, 75, and 150 mg. The study reported no serious adverse events or clinically significant changes in vital signs, cardiac function, or laboratory analyses.[7]
Phase 2 Studies in Parkinson's Disease Patients
Multiple Phase 2 trials have assessed this compound as both a monotherapy and an adjunctive therapy.
ASCEND Trial (Monotherapy): In this 12-week trial with 64 patients with early, untreated Parkinson's disease, this compound was well-tolerated. All subjects completed the trial, and no serious adverse events were reported.[8]
| Treatment-Emergent Adverse Events (TEAEs) in >5% of Patients |
| COVID-19 |
| Dizziness |
| Headache |
| Insomnia |
| Orthostatic Hypertension |
| (Data from the ASCEND Trial)[8] |
Adjunctive Therapy Trial (NCT04191577): This trial evaluated this compound as an add-on to levodopa. The most common treatment-emergent adverse events were generally mild and transient.
| Most Common Treatment-Emergent Adverse Events (>5%) |
| Headache |
| Nausea |
| (Data from NCT04191577)[6] |
Overall, the clinical data suggests a favorable safety and tolerability profile for this compound, with a low rate of dopaminergic side effects, consistent with its non-dopaminergic mechanism of action.[5]
Conclusion
The initial toxicity screening of a novel compound like this compound involves a comprehensive battery of preclinical studies designed to ensure safety before human trials. Although specific data from these studies on this compound are not publicly available, the favorable safety profile observed in multiple clinical trials provides confidence in its continued development. The non-dopaminergic mechanism of action, targeting the GPR6 receptor in the indirect pathway, appears to translate to good tolerability in human subjects. Further long-term safety data will be generated in the ongoing Phase 3 ARISE trial.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CVN424 (this compound) | GPR6 inverse agonist | Probechem Biochemicals [probechem.com]
- 4. CVN-424 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. CVN424 [cerevance.com]
- 6. Cerevance [cerevance.com]
- 7. alzforum.org [alzforum.org]
- 8. neurologylive.com [neurologylive.com]
Solangepras (solengepras/CVN424): A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solangepras (also known as solengepras and CVN424) is a first-in-class, orally available, and brain-penetrant small molecule under investigation for the treatment of Parkinson's disease.[1] It functions as an inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[2] This receptor is predominantly expressed in the D2-type dopamine receptor-expressing medium spiny neurons of the striatopallidal pathway, which is a key circuit in motor control and is known to be hyperactive in Parkinson's disease.[1][3] By selectively modulating this "indirect pathway," this compound aims to improve motor function and alleviate both motor and non-motor symptoms of Parkinson's disease without directly acting on the dopamine system.[4][5] This novel mechanism offers the potential to reduce motor complications, such as dyskinesia, that are often associated with traditional dopaminergic therapies like levodopa.[3][6] Currently, this compound is in Phase 3 clinical trials to evaluate its efficacy and safety as an adjunctive therapy.[6]
Pharmacodynamics: The Science of this compound's Action
The primary pharmacodynamic effect of this compound is the inverse agonism of the GPR6 receptor. This receptor exhibits high constitutive activity, meaning it is active even without a stimulating ligand, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] As an inverse agonist, this compound binds to GPR6 and reduces this basal activity, thereby decreasing cAMP levels in the D2 receptor-expressing neurons of the indirect pathway.[9][10] This action is thought to normalize the hyperactivity of this pathway, which is a hallmark of Parkinson's disease.[1][10]
Preclinical studies have demonstrated that this compound can induce locomotor activity in mice and reverse haloperidol-induced catalepsy, a model for Parkinsonian motor deficits.[1] Furthermore, it has shown efficacy in a 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease in rats.[11] In clinical settings, Phase 2 trials have shown that this compound can significantly reduce the daily "OFF" time—periods when Parkinson's symptoms are not well-controlled—in patients already receiving levodopa.[12][13]
Key Pharmacodynamic Parameters
The following table summarizes key in vitro and in vivo pharmacodynamic parameters of this compound.
| Parameter | Species/System | Value | Reference(s) |
| GPR6 Inverse Agonist EC50 | Human GPR6 in CHO-K1 cells | 55.1 ± 24.8 nM | [4] |
| GPR3 Inverse Agonist EC50 | Human GPR3 in CHO-K1 cells | 1927 ± 859 nM | [4] |
| GPR12 Inverse Agonist EC50 | Human GPR12 in CHO-K1 cells | 6965 ± 3189 nM | [4] |
| Receptor Occupancy (RO50) | Mouse Striatum | 0.34 mg/kg (oral dose) | [4] |
| Plasma Conc. at RO50 | Mouse | 6.0 ng/mL | [4] |
| Plasma Conc. at RO50 | Rat | 7.4 ng/mL | [4] |
| Clinical Efficacy (Adjunctive Therapy) | Parkinson's Patients | 1.3-hour reduction in daily "OFF" time vs. placebo (150 mg dose) | [13] |
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in modulating the indirect pathway in Parkinson's disease.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of this compound has been characterized in a Phase 1, first-in-human study involving healthy volunteers. The study assessed single ascending doses (1 mg to 225 mg) and multiple daily doses (25, 75, or 150 mg over 7 days).
Absorption
This compound is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached within approximately 2 hours in a fasted state.[5][12] The administration with a high-fat meal was found to reduce and delay the peak plasma concentration; however, the total plasma exposure (Area Under the Curve, AUC) remained similar, suggesting that this compound can be taken with or without food.[5][12]
Distribution
Preclinical data indicate that this compound is brain-penetrant, a crucial characteristic for a centrally acting drug.[11] Studies in mice have shown an average brain-to-plasma ratio of 0.4, confirming its ability to cross the blood-brain barrier.[11]
Metabolism and Excretion
Detailed information on the metabolism and excretion pathways of this compound is not yet fully published.
Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound from the Phase 1 study in healthy volunteers.
| Parameter | Condition | Value | Reference(s) |
| Tmax (Time to Peak Plasma Conc.) | Fasted State (Single Dose) | ~2 hours | [5][12] |
| Terminal Half-Life (t1/2) | Single and Multiple Doses | 30 - 41 hours | [5][12] |
| Effect of High-Fat Meal on Cmax | Single Dose | Reduced and Delayed | [5][12] |
| Effect of High-Fat Meal on AUC | Single Dose | Similar to Fasted State | [5][12] |
| Dose Proportionality | Single Ascending Doses | Peak plasma concentrations increased with increasing dose | [5][12] |
Experimental Protocols
This section outlines the methodologies employed in key preclinical and clinical studies of this compound.
Preclinical Receptor Occupancy Assay
A dose-dependent receptor occupancy study was conducted in mice and rats to determine the extent to which this compound binds to GPR6 in the brain.[4]
-
Methodology : A label-free in vivo liquid chromatography with tandem mass spectrometry (LC/MS/MS)-based method was used.
-
Tracer : A compound named RL-338 was used as a tracer to bind to GPR6.
-
Procedure :
-
Animals were pre-treated with either vehicle or varying oral doses of this compound.
-
After 60 minutes, the tracer (RL-338) was administered intravenously.
-
After a further 30-45 minutes, animals were euthanized, and brain and blood samples were collected.
-
The striatum (high GPR6 expression) and cerebellum (negligible GPR6 expression) were dissected.
-
Concentrations of the tracer in the brain regions were quantified using LC/MS/MS.
-
-
Calculation : Receptor occupancy was calculated based on the displacement of the tracer in the striatum of this compound-treated animals compared to vehicle-treated animals.[4]
Phase 1 Clinical Trial in Healthy Volunteers (NCT03657030)
This study was designed to assess the safety, tolerability, and pharmacokinetics of this compound in healthy individuals.[5][12]
-
Study Design : Randomized, double-blind, placebo-controlled.
-
Population : 64 healthy volunteers.[3]
-
Dosing Regimens :
-
Primary Endpoints : Safety and tolerability, assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetic Sampling : Blood samples were collected at predefined time points after dosing to determine plasma concentrations of this compound.
-
Bioanalytical Method : Plasma concentrations of this compound were quantified using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.
Phase 2 Clinical Trial in Parkinson's Disease Patients (NCT04191577)
This study evaluated the safety and efficacy of this compound as an adjunctive therapy in Parkinson's disease patients experiencing motor fluctuations.[13][14]
-
Study Design : Randomized, double-blind, placebo-controlled, multicenter study.[14]
-
Population : 141 patients with Parkinson's disease (Hoehn and Yahr stages 2-4) on a stable dose of levodopa and experiencing at least 2 hours of "OFF" time per day.[12][14]
-
Treatment Arms : Patients were randomized (1:1:1) to receive once-daily oral doses of:
-
This compound 50 mg
-
This compound 150 mg
-
Placebo
-
-
Treatment Duration : 28 days.[12]
-
Primary Endpoints : Safety and tolerability.[14]
-
Key Secondary Endpoint : Change from baseline in daily "OFF" time, as recorded by patients in diaries.[13][14]
Conclusion
This compound represents a promising, novel, non-dopaminergic approach for the treatment of Parkinson's disease. Its selective mechanism as a GPR6 inverse agonist offers the potential for effective symptom control while potentially avoiding the motor complications associated with long-term dopamine replacement therapies. The pharmacokinetic profile of this compound supports once-daily oral dosing, and it has demonstrated a favorable safety and tolerability profile in clinical trials to date. The ongoing Phase 3 ARISE trial will be crucial in further defining the clinical utility of this compound as a valuable addition to the therapeutic armamentarium for Parkinson's disease.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. researchgate.net [researchgate.net]
- 3. Cerevance [cerevance.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. A Phase I, First-in-Human, Healthy Volunteer Study to Investigate the Safety, Tolerability, and Pharmacokinetics of CVN424, a Novel G Protein-Coupled Receptor 6 Inverse Agonist for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerevance [cerevance.com]
- 7. | BioWorld [bioworld.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. vjneurology.com [vjneurology.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 13. neurologylive.com [neurologylive.com]
- 14. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Solubility and Stability Profile of Solangepras (CVN-424)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solangepras, also known as CVN-424, is a first-in-class, orally available, and brain-penetrant small molecule under investigation for the treatment of Parkinson's disease.[1][2] It functions as a selective inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[1] GPR6 is highly expressed in the medium spiny neurons of the striatum, a key component of the indirect pathway of the basal ganglia that becomes hyperactive in Parkinson's disease.[3][4][5] By inhibiting the constitutive activity of GPR6, this compound aims to normalize this pathway, thereby improving motor function without the dopaminergic side effects associated with current therapies.[2][3][6] As of late 2024, this compound is in Phase 3 clinical trials.[7]
This technical guide provides a summary of the publicly available information on the solubility and stability of this compound, crucial parameters for its development as a therapeutic agent.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉F₂N₅O₃ | [7] |
| Molar Mass | 473.525 g·mol⁻¹ | [7] |
| Calculated LogP (cLogP) | 3.2 | [3] |
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability and formulation development. The following data is available for this compound.
Quantitative Solubility Data
| Solvent | Concentration | Remarks | Source |
| DMSO | 58.33 mg/mL (123.18 mM) | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended. | [8] |
Solubility in Co-Solvent Systems for In Vivo Studies
For preclinical research, this compound can be formulated in various co-solvent systems to achieve concentrations suitable for administration.
| Formulation Composition | Achievable Concentration | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.39 mM) | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.39 mM) | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.39 mM) | [8] |
Stability Profile
Stability data is crucial for determining a drug's shelf-life and storage conditions. While a comprehensive public stability profile for this compound is not available, information regarding the stability of stock solutions has been reported.
Stock Solution Stability
| Storage Condition | Storage Period | Source |
| -80°C | 6 Months | [8] |
| -20°C | 1 Month | [8] |
Note: Detailed information from forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) and long-term stability studies in various pharmaceutical dosage forms is not publicly available.
Experimental Protocols
The following are detailed methodologies for the preparation of this compound solutions for research purposes.
Protocol 1: Preparation of a 2.08 mg/mL Solution in a PEG300/Tween-80 Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
Protocol 2: Preparation of a 2.08 mg/mL Solution in a SBE-β-CD Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until the solution is clear and homogeneous.
Protocol 3: Preparation of a 2.08 mg/mL Solution in a Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 900 µL of corn oil.
-
Mix thoroughly until the solution is homogeneous. It is noted that for continuous dosing periods exceeding half a month, this protocol should be chosen with care.[8]
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in the context of the basal ganglia circuitry in Parkinson's disease.
Caption: this compound acts as an inverse agonist on GPR6, reducing hyperactivity of the indirect pathway.
Experimental Workflow for Solution Preparation
The following diagram outlines a general workflow for preparing this compound solutions for experimental use.
Caption: General workflow for preparing this compound stock and working solutions for research.
References
- 1. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CVN424 [cerevance.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Review of Solangepras (CVN-424): A Novel GPR6 Inverse Agonist for Parkinson's Disease
Disclaimer: A review of scientific literature did not yield publicly available information on a series of "Solangepras analogs." Therefore, this document provides a comprehensive technical guide on the parent compound, this compound (formerly CVN-424), based on available data.
This compound is an investigational, orally administered, small molecule being developed for the treatment of Parkinson's disease.[1] It represents a novel, non-dopaminergic approach to managing the symptoms of this neurodegenerative disorder.[2][3] Developed by Cerevance, this compound is currently in Phase 3 clinical trials.[1][4]
Mechanism of Action
This compound functions as an inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[1][2] This receptor is highly expressed in the striatum, a key brain region for motor control.[2] Specifically, GPR6 is predominantly found on D2 dopamine receptor-expressing medium spiny neurons, which form the "indirect pathway" of the basal ganglia circuitry that inhibits movement.[5] By acting as an inverse agonist, this compound inhibits the constitutive activity of GPR6, thereby modulating the indirect pathway.[2][5] This mechanism is designed to improve motor function and potentially non-motor symptoms without directly stimulating dopamine receptors, which may lead to a reduced risk of dopaminergic side effects like dyskinesia.[2][6]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound on the indirect pathway.
Clinical Trial Data
This compound has been evaluated in several clinical trials, with key quantitative outcomes summarized below.
| Trial Identifier | Phase | Population | Treatment | Key Efficacy Outcome | Reference |
| NCT04191577 | 2 | Parkinson's patients with motor fluctuations on levodopa | This compound (150 mg) vs. Placebo | Significant reduction in daily "OFF" time by 1.3 hours compared to placebo. | [2][7] |
| ASCEND (NCT06006247) | 2 | Early-stage, untreated Parkinson's disease | This compound vs. Placebo (monotherapy) | Showed a non-statistically significant improvement in motor symptoms (MDS-UPDRS Parts II+III). Showed potential benefit in functional and non-motor symptoms. | [4][6] |
| ARISE (NCT06553027) | 3 | Parkinson's patients with motor fluctuations on levodopa | This compound (75 mg or 150 mg) vs. Placebo | Primary endpoint: Change from baseline in total daily "OFF" time. Topline data expected in the first half of 2026. | [3][6][7] |
Experimental Protocols: Clinical Trial Design
While specific preclinical experimental protocols for this compound analogs are not available, the design of the clinical trials provides insight into the methodology for evaluating its efficacy and safety in humans.
Phase 2 Adjunctive Therapy Trial (NCT04191577):
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment to levodopa in Parkinson's disease patients experiencing motor fluctuations.[2]
-
Design: A randomized, double-blind, placebo-controlled study.[7]
-
Participants: 141 individuals with Parkinson's disease on a stable dose of levodopa, experiencing an average of more than two hours of "OFF" time per day.[8]
-
Intervention: Participants were randomized to receive either a high or low dose of this compound, or a placebo, administered orally once daily for one month.[8]
-
Primary Outcome: Safety and tolerability, measured by the incidence of adverse events.[8]
-
Secondary Outcome: Efficacy, measured by the change in daily "OFF" time as recorded by patient diaries.[7][8]
Phase 3 ARISE Trial (NCT06553027):
-
Objective: To assess the efficacy of this compound as an adjunctive therapy in Parkinson's disease patients with motor fluctuations.[2][3]
-
Design: A global, randomized, double-blind, placebo-controlled trial.[3][7]
-
Participants: Approximately 330 patients aged 30 and older with three or more hours of "OFF" time per day.[3][6]
-
Intervention: Patients are randomized to receive this compound 75 mg, 150 mg, or placebo once daily for 12 weeks, in addition to their standard anti-Parkinsonian medications.[6][8]
-
Primary Endpoint: The change from baseline in the total daily "OFF" time at the 12-week mark.[3][8]
Clinical Trial Workflow
The following diagram outlines the general workflow of the clinical development of this compound.
Caption: Clinical development workflow for this compound.
Summary and Future Directions
This compound is a promising, first-in-class, non-dopaminergic therapeutic candidate for Parkinson's disease that has demonstrated a potential to reduce "OFF" time in patients with motor fluctuations.[2][7] Its novel mechanism of action, targeting the GPR6 receptor in the indirect pathway, offers the possibility of symptomatic relief with a potentially improved side-effect profile compared to traditional dopaminergic therapies.[2][5] The ongoing Phase 3 ARISE trial will be crucial in determining its future as a treatment for Parkinson's disease.[3][7] Further research and publication on the structure-activity relationship of this compound and its analogs would be of significant interest to the scientific community for the development of future GPR6-targeting therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 3. Cerevance [cerevance.com]
- 4. Solengepras - Cerevance - AdisInsight [adisinsight.springer.com]
- 5. CVN424 [cerevance.com]
- 6. Cerevance [cerevance.com]
- 7. neurologylive.com [neurologylive.com]
- 8. alzforum.org [alzforum.org]
Methodological & Application
Solangepras (CVN-424): Application Notes and Protocols for Animal Models
Introduction
Solangepras, also known as CVN-424, is a novel, orally active, and brain-penetrant small molecule under investigation for the treatment of Parkinson's disease.[1][2][3] It functions as a potent and selective inverse agonist of the G-protein coupled receptor 6 (GPR6).[1][3] This receptor is highly expressed in the medium spiny neurons of the striatum that form the indirect pathway, a key brain circuit in motor control that is hyperactive in Parkinson's disease.[2][3][4] Unlike conventional levodopa-based therapies, this compound offers a non-dopaminergic approach to potentially improve motor function by modulating this circuitry, thereby restoring a more balanced signaling in the basal ganglia.[4][5] Preclinical studies in rodent models of Parkinson's disease have demonstrated its efficacy in improving motor function.[1][2][6]
These application notes provide detailed protocols for the administration of this compound in common animal models of Parkinson's disease, based on published preclinical research. The included information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
Mechanism of Action: GPR6 Signaling Pathway
This compound exerts its therapeutic effect by acting as an inverse agonist on the GPR6 receptor. In its basal state, GPR6 is constitutively active, leading to the production of cyclic adenosine monophosphate (cAMP). By binding to GPR6, this compound reduces this basal activity, leading to a decrease in intracellular cAMP levels. This modulation of the signaling pathway in the indirect medium spiny neurons is believed to normalize the hyperactivity seen in Parkinson's disease, thereby improving motor symptoms.[4]
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solengepras | ALZFORUM [alzforum.org]
Synthesis of Solangepras (CVN424): A Detailed Protocol for Laboratory and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solangepras (also known as CVN424) is a potent and selective inverse agonist of the orphan G protein-coupled receptor 6 (GPR6), currently under investigation as a novel, non-dopaminergic therapy for Parkinson's disease.[1][2] Its unique mechanism of action, which involves modulating the indirect basal ganglia pathway, offers a promising alternative to traditional dopaminergic treatments. This document provides a comprehensive guide to the laboratory synthesis of this compound, detailing the necessary protocols, required materials, and expected outcomes. The synthesis is based on the scalable five-step process developed by Cerevance, the company pioneering the clinical development of this compound.[3][4] This protocol is intended for research and development purposes and should be performed by qualified chemists in a laboratory setting.
Introduction
This compound is a small molecule designed to be orally available and brain-penetrant.[5][6] It acts as an inverse agonist on the GPR6 receptor, which is highly expressed in the medium spiny neurons of the striatum that are part of the indirect pathway.[1][5] In Parkinson's disease, the loss of dopaminergic neurons leads to hyperactivity of this pathway. By inhibiting the constitutive activity of GPR6, this compound can reduce the downstream signaling cascade, specifically by decreasing cyclic adenosine monophosphate (cAMP) levels, thereby helping to restore the balance of the basal ganglia circuitry.[5] Preclinical and clinical studies have shown that this compound can improve motor function and reduce "OFF" time in Parkinson's patients.[1] The scalable synthesis of this compound has been a critical step in its development, enabling the production of kilogram quantities for clinical trials.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (CVN424) based on published literature.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 9.4 nM | Human GPR6 (CHO-K1 cells) | [7] |
| Functional Potency (EC50) | 38 nM | Human GPR6 (cAMP assay) | [7] |
| Functional Potency (EC50) | 55.1 ± 24.8 nM | Human GPR6 (CHO-K1 cells) | [5] |
| Selectivity over GPR3 | 265-fold | [7] | |
| Selectivity over GPR12 | 68-fold | [7] | |
| Overall Synthesis Yield | 15% (over 5 steps) | [3][4] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by acting as an inverse agonist on the GPR6 receptor. In its basal state, GPR6 is constitutively active, leading to the continuous production of cyclic AMP (cAMP) through the activation of adenylyl cyclase. In the context of Parkinson's disease, this contributes to the hyperactivity of the indirect pathway. This compound binds to GPR6 and stabilizes it in an inactive conformation, thereby reducing the production of cAMP and mitigating the downstream signaling that leads to motor symptoms.
Caption: GPR6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for the Synthesis of this compound
The synthesis of this compound is a five-step process starting from commercially available 3,4-diaminopyridine. The overall workflow is depicted in the following diagram.
Caption: Five-step experimental workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted from the "Scalable Synthesis of CVN424, an Inverse Agonist of the GPR6 Receptor" publication.[3][4]
Step 1: Diacylation of 3,4-Diaminopyridine
-
Reaction: 3,4-diaminopyridine is reacted with diethyl oxalate to form the pyrido[3,4-b]pyrazin-2,3-dione intermediate.
-
Procedure:
-
To a suitable reactor, add 3,4-diaminopyridine (1.0 eq).
-
Add diethyl oxalate (1.2 eq).
-
Heat the mixture to 100 ± 10 °C.
-
Monitor the reaction by HPLC for completion.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum.
-
Step 2: Chlorination of the Pyrido[3,4-b]pyrazin-2,3-dione Intermediate
-
Reaction: The dione intermediate is chlorinated using phosphorus oxychloride (POCl₃) to yield the 2,3-dichloropyrido[3,4-b]pyrazine.
-
Procedure:
-
Suspend the product from Step 1 in phosphorus oxychloride (POCl₃, 5.0 V).
-
Heat the mixture to 80 ± 5 °C for 3 hours.
-
Monitor the reaction by HPLC.
-
After completion, carefully quench the reaction mixture with ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Step 3: First Nucleophilic Aromatic Substitution (SNAr)
-
Reaction: The dichloro intermediate undergoes a regioselective SNAr reaction with (R)-tetrahydrofuran-3-amine.
-
Procedure:
-
Dissolve the product from Step 2 in a suitable solvent (e.g., 1,4-dioxane, 8 V).
-
Cool the solution to -5 ± 5 °C.
-
Add triethylamine (TEA, 1.5 V) followed by a solution of (R)-tetrahydrofuran-3-amine (0.95 eq).
-
Stir the reaction at this temperature for 1 hour.
-
Monitor the reaction by HPLC.
-
Upon completion, warm the mixture to room temperature and add water.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the mono-substituted intermediate.
-
Step 4: Second Nucleophilic Aromatic Substitution (SNAr)
-
Reaction: The mono-substituted intermediate is reacted with 4-(2,4-difluorophenoxy)piperidine.
-
Procedure:
-
Dissolve the product from Step 3 in a suitable solvent (e.g., N,N-dimethylacetamide, DMAc).
-
Add 4-(2,4-difluorophenoxy)piperidine (1.1 eq) and a suitable base (e.g., N,N-diisopropylethylamine, DIPEA).
-
Heat the reaction mixture to an elevated temperature (e.g., 120 °C) and stir until completion as monitored by HPLC.
-
Cool the reaction, dilute with water, and extract the product.
-
Purify the crude product by column chromatography.
-
Step 5: Hydrogenation and Acetylation
-
Reaction: The pyridine ring of the intermediate from Step 4 is reduced, followed by acetylation to yield the final product, this compound.
-
Procedure:
-
Dissolve the product from Step 4 in a suitable solvent (e.g., methanol).
-
Add a palladium catalyst (e.g., Pd/C).
-
Subject the mixture to hydrogenation at a suitable pressure until the reaction is complete.
-
Filter off the catalyst.
-
To the filtrate, add a suitable acetylating agent (e.g., acetic anhydride) and a base (e.g., triethylamine).
-
Stir at room temperature until acetylation is complete.
-
Isolate and purify the final product, this compound, by crystallization or chromatography. The final product can be further micronized using a jet mill to achieve a desired particle size.[4]
-
Conclusion
This document outlines a comprehensive and detailed protocol for the laboratory synthesis of this compound (CVN424). By following these procedures, researchers can produce this promising therapeutic candidate for further investigation. The provided quantitative data, signaling pathway, and experimental workflow diagrams offer a complete picture for those in the field of drug development and neuroscience research. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood by trained personnel.
References
- 1. CVN424 [cerevance.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. [PDF] Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
Solangepras (CVN-424): Application Notes and Protocols for In Vitro Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solangepras, also known as CVN-424, is a first-in-class, orally active, and selective small-molecule inverse agonist of the orphan G-protein coupled receptor 6 (GPR6).[1][2] GPR6 is highly expressed in the medium spiny neurons of the striatum that are part of the indirect pathway, a key brain circuit involved in motor control.[1] In neurodegenerative conditions like Parkinson's disease, this pathway is believed to become hyperactive due to dopamine depletion. This compound offers a novel, non-dopaminergic therapeutic approach by selectively targeting and reducing the basal activity of GPR6, thereby aiming to restore the balance of motor and non-motor functions.[3][4]
These application notes provide a summary of the in vitro pharmacological data for this compound and a representative protocol for its characterization in cell culture, based on published preclinical studies.
Quantitative Data Summary
The following table summarizes the key in vitro potency and selectivity data for this compound (CVN-424). The primary mechanism of action is the inverse agonism of GPR6, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing the receptor.[5]
| Parameter | Value (nM) | Cell Line | Assay Type | Reference |
| EC50 (GPR6) | 38 nM | CHO-K1 expressing hGPR6 | cAMP Assay | Brice et al., 2021 |
| Ki (GPR6) | 9.4 nM | CHO-K1 expressing hGPR6 | Radioligand Binding | Sun et al., 2021 |
| EC50 (GPR3) | 1921 ± 859 nM | CHO-K1 expressing hGPR3 | cAMP Assay | Brice et al., 2021 |
| EC50 (GPR12) | 6965 ± 3189 nM | CHO-K1 expressing hGPR12 | cAMP Assay | Brice et al., 2021 |
Table 1: In Vitro Potency and Selectivity of this compound (CVN-424).
Signaling Pathway and Mechanism of Action
This compound acts as an inverse agonist at the GPR6 receptor, which is constitutively active and coupled to the Gαs protein, leading to the continuous production of cAMP. By binding to GPR6, this compound stabilizes the receptor in an inactive state, thereby reducing Gαs signaling and lowering basal cAMP levels. This modulation of the indirect pathway in medium spiny neurons is the basis for its therapeutic potential in Parkinson's disease.
Experimental Protocols
The following is a representative protocol for determining the in vitro potency of this compound as a GPR6 inverse agonist using a time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP assay. This protocol is based on the methodologies described in the preclinical development of this compound.[4]
Cell Culture and Maintenance
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR6 (hGPR6).
-
Culture Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
TR-FRET cAMP Assay for GPR6 Inverse Agonism
This assay measures the reduction in basal cAMP levels in hGPR6-expressing CHO-K1 cells upon treatment with this compound.
Materials:
-
hGPR6-CHO-K1 cells
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound (CVN-424) stock solution in DMSO
-
TR-FRET cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
White, opaque 384-well assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Cell Plating:
-
Harvest hGPR6-CHO-K1 cells and resuspend in culture medium.
-
Seed the cells into a 384-well white, opaque plate at a density of 2,000-5,000 cells per well.
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 0.5 mM IBMX). A typical concentration range would be from 1 pM to 10 µM.
-
Include a vehicle control (assay buffer with DMSO and IBMX) and a positive control for cAMP reduction if available.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted this compound or control solutions to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection (Lysis and Reagent Addition):
-
Following the manufacturer's instructions for the TR-FRET cAMP assay kit, prepare the detection reagents (cAMP-d2 and anti-cAMP-cryptate in lysis buffer).
-
Add the detection reagents to each well.
-
-
Final Incubation and Plate Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF ratio is inversely proportional to the intracellular cAMP concentration.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces a half-maximal increase in the HTRF signal (corresponding to a half-maximal reduction in cAMP).
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro characterization of this compound using a cell-based cAMP assay.
Conclusion
This compound (CVN-424) is a potent and selective inverse agonist of GPR6. The protocols and data presented here provide a framework for researchers to investigate the in vitro effects of this compound on its target in a controlled cellular environment. The use of stably transfected cell lines and sensitive detection methods like TR-FRET-based cAMP assays are essential for accurately characterizing the pharmacological profile of this novel therapeutic candidate.
References
- 1. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application of Solangepras in High-Throughput Screening: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solangepras (also known as CVN-424) is a potent and selective inverse agonist of the G protein-coupled receptor 6 (GPR6).[1] GPR6 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and it exhibits high constitutive activity.[2][3] This receptor is predominantly expressed in the striatum, a key region of the brain for motor control.[4] The constitutive activity of GPR6 leads to the continuous activation of the Gs signaling pathway, resulting in elevated levels of cyclic AMP (cAMP).[5] In conditions such as Parkinson's disease, the indirect pathway in the basal ganglia, where GPR6 is expressed, becomes hyperactive. By acting as an inverse agonist, this compound reduces the basal signaling activity of GPR6, thereby modulating this hyperactivity without direct interaction with the dopaminergic system.[4][6]
The discovery of this compound was the result of a comprehensive high-throughput screening (HTS) campaign aimed at identifying modulators of GPR6.[7][8] This document provides detailed application notes and protocols relevant to the use of this compound and the screening of similar compounds targeting GPR6.
GPR6 Signaling Pathway
GPR6 is a constitutively active Gs-coupled receptor. In its active state, it stimulates adenylyl cyclase (AC) to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a cellular response. Inverse agonists like this compound bind to GPR6 and stabilize it in an inactive conformation, thus reducing the basal level of signaling.
Caption: GPR6 constitutive signaling pathway and inhibition by this compound.
High-Throughput Screening for GPR6 Inverse Agonists
The identification of this compound originated from a large-scale HTS campaign that screened a library of 360,000 compounds.[7] The primary assay utilized was a cell-based time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP assay to detect inverse agonist activity.[7]
Experimental Workflow for GPR6 HTS
A typical HTS workflow for identifying GPR6 inverse agonists would involve a primary screen to identify initial "hits," followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and evaluate functional effects.
Caption: A representative high-throughput screening workflow for GPR6 inverse agonists.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound and a key precursor compound.
Table 1: In Vitro Potency of this compound (CVN-424) and Precursor
| Compound | Assay Type | Target | Potency (EC50 / Ki) |
| This compound (CVN-424) | TR-FRET cAMP Inverse Agonist | Human GPR6 | 38 nM (EC50)[9] |
| This compound (CVN-424) | Radioligand Binding | Human GPR6 | 9.4 nM (Ki)[9] |
| Precursor Compound 3e | TR-FRET cAMP Inverse Agonist | Human GPR6 | Not explicitly stated, but led to development of this compound. |
| Precursor Compound 3e | Radioligand Binding | Human GPR6 | 7.0 nM (Ki)[7] |
Table 2: In Vitro Selectivity of this compound (CVN-424)
| Compound | Target | Selectivity vs. GPR6 |
| This compound (CVN-424) | GPR3 | 265-fold[9] |
| This compound (CVN-424) | GPR12 | 68-fold[9] |
Experimental Protocols
The following are representative protocols for high-throughput screening assays to identify GPR6 inverse agonists. While the exact parameters for the original this compound screen are proprietary, these protocols are based on established methodologies.
Protocol 1: Primary HTS - TR-FRET cAMP Assay for GPR6 Inverse Agonists
Objective: To identify compounds that decrease the constitutive cAMP production in cells expressing human GPR6.
Materials:
-
CHO-K1 cell line stably expressing human GPR6.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Test compounds dissolved in DMSO.
-
TR-FRET cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
384-well or 1536-well low-volume white assay plates.
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Cell Preparation:
-
Culture the GPR6-expressing CHO-K1 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of test compounds into the assay plates to achieve a final concentration of ~10 µM.
-
Include wells for positive control (a known GPR6 inverse agonist, if available) and negative control (DMSO vehicle).
-
-
Cell Dispensing:
-
Dispense the cell suspension into the assay plates containing the compounds (e.g., 5 µL/well).
-
-
Incubation:
-
Incubate the plates at room temperature for a specified time (e.g., 30-60 minutes) to allow for compound interaction with the cells.
-
-
Lysis and Reagent Addition:
-
Add the TR-FRET cAMP assay reagents (lysis buffer containing the donor and acceptor molecules) to each well according to the manufacturer's instructions.
-
-
Final Incubation:
-
Incubate the plates at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals.
-
Normalize the data to the controls (e.g., % inhibition relative to DMSO).
-
Identify "hits" as compounds that cause a statistically significant decrease in the TR-FRET signal.
-
Protocol 2: Confirmatory - β-Arrestin Recruitment Assay
Objective: To confirm the activity of primary hits by measuring their ability to modulate the interaction between GPR6 and β-arrestin.
Materials:
-
Cell line co-expressing GPR6 and a β-arrestin-enzyme fragment complementation (EFC) reporter system (e.g., PathHunter from Eurofins DiscoverX).[10][11]
-
Assay buffer and cell culture medium.
-
Hit compounds from the primary screen.
-
EFC assay detection reagents.
-
384-well white, clear-bottom assay plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating:
-
Plate the GPR6-β-arrestin reporter cells in the assay plates and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the hit compounds.
-
Add the diluted compounds to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
-
Detection:
-
Add the EFC detection reagents to each well according to the manufacturer's protocol.
-
-
Incubation:
-
Incubate the plates at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration.
-
Determine the EC50 values for the confirmed inverse agonists.
-
Conclusion
This compound serves as a successful example of a therapeutic candidate discovered through a dedicated high-throughput screening campaign targeting an orphan GPCR. The application of robust HTS assays, such as the TR-FRET cAMP assay, was pivotal in identifying initial chemical matter for lead optimization. The protocols and workflow described herein provide a framework for researchers and drug discovery professionals to embark on similar screening efforts for GPR6 and other constitutively active orphan GPCRs. The continued exploration of this target class holds promise for the development of novel therapeutics for neurological and other disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GPR6 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Methods to detect cell surface expression and constitutive activity of GPR6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR6 Structural Insights: Homology Model Construction and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pipeline [cerevance.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Eurofins Discoverx PathHunter eXpress GPR6 CHO-K1 β-Arrestin Orphan GPCR | Fisher Scientific [fishersci.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Solangeprasine using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solangeprasine is a novel, putative steroidal saponin isolated from a rare plant species. Preliminary studies suggest it may possess significant anti-inflammatory and cytotoxic properties, making it a promising candidate for further drug development. Accurate and precise quantification of Solangeprasine in various matrices, including plant material and biological samples, is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Solangeprasine.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated HPLC method was established using the following parameters:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector at 210 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Solangeprasine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with the mobile phase. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of 80% methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with the pellet.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute Solangeprasine with 10 mL of methanol.
-
Evaporate the eluate to dryness.
-
-
Final Preparation:
-
Reconstitute the final dried residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
-
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of Solangeprasine standard solutions (1, 5, 10, 25, 50, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 12345 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
Precision was assessed by determining the intra-day and inter-day variability. Six replicate injections of three different concentrations (5, 25, and 50 µg/mL) were performed.
| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| 5 | 1.25 | 1.89 |
| 25 | 0.89 | 1.45 |
| 50 | 0.65 | 1.12 |
Accuracy
Accuracy was determined by the standard addition method. Known amounts of Solangeprasine were added to a pre-analyzed sample, and the recovery was calculated.
| Spiked Level | Amount Added (µg) | Amount Recovered (µg) | Recovery (%) |
| 80% | 20 | 19.8 | 99.0 |
| 100% | 25 | 24.9 | 99.6 |
| 120% | 30 | 29.7 | 99.0 |
Specificity
The specificity of the method was confirmed by comparing the chromatograms of a blank (mobile phase), a standard solution of Solangeprasine, and a sample extract. No interfering peaks were observed at the retention time of Solangeprasine.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Quantitative Analysis of Solangeprasine in Samples
The validated HPLC method was applied to determine the concentration of Solangeprasine in three different batches of plant extract.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Plant Material (mg/g) |
| Batch A | 5.2 | 1,254,321 | 27.1 | 2.71 |
| Batch B | 5.2 | 1,198,765 | 25.9 | 2.59 |
| Batch C | 5.3 | 1,301,987 | 28.2 | 2.82 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Solangeprasine.
Hypothetical Signaling Pathway
Caption: Proposed mechanism of action for Solangeprasine.
Conclusion
This application note provides a detailed and validated RP-HPLC method for the quantitative analysis of the novel compound Solangeprasine. The method is simple, accurate, precise, and specific, making it suitable for routine quality control and research purposes. The provided workflow and hypothetical signaling pathway offer a framework for further investigation into the properties and applications of Solangeprasine.
Methods for labeling Solangepras with fluorescent tags
Application Notes & Protocols: Fluorescent Labeling of Solanaceae Proteins
This document provides detailed methods for labeling proteins in the Solanaceae family (e.g., tomato, tobacco, potato) with fluorescent tags. These protocols are intended for researchers, scientists, and professionals in drug development engaged in studying protein localization, dynamics, and interactions.
Introduction
Fluorescent labeling is a cornerstone of modern cell biology, enabling the visualization of proteins within their native cellular environment.[1][2] For researchers working with the Solanaceae family—a group of plants with significant agricultural and economic importance—these techniques are invaluable for understanding fundamental biological processes and for developing new therapeutic agents or improved crop varieties.[3] The methods described herein cover both genetic and antibody-based approaches, providing a versatile toolkit for protein analysis.
Method 1: Genetically Encoded Fluorescent Protein Fusions
The most common method for in vivo protein labeling is the creation of fusion proteins where the target protein is genetically linked to an auto-fluorescent protein (FP) like Green Fluorescent Protein (GFP).[2][4] This approach allows for the observation of proteins in living cells and tissues.[4] Nicotiana benthamiana, a member of the Solanaceae family, is widely used for rapid, transient expression of these fusion proteins.[5][6][7]
Quantitative Data Summary: Fluorescent Proteins
The choice of fluorescent protein is critical and depends on factors like brightness, photostability, and maturation time.[8][9] The following table summarizes key properties of commonly used FPs.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Photostability | Oligomeric State | Key Advantage |
| EGFP | 488 | 509 | 1.00 | Moderate | Weak Dimer | Well-characterized, widely used |
| mCherry | 587 | 610 | 0.35 | High | Monomer | Excellent for fusions, photostable[9] |
| ZsGreen1 | 493 | 505 | 4.00 | Moderate | Tetramer | Significantly brighter than EGFP[9] |
| AcGFP1 | 480 | 505 | 0.80 | High | Monomer | Monomeric, suitable for fusions[9] |
| tdTomato | 554 | 581 | 4.70 | High | Tandem Dimer | Our brightest red protein[9] |
| DsRed-Monomer | 557 | 592 | 0.15 | High | Monomer | True monomer, optimal for fusions[9] |
Experimental Protocol: Transient Expression in Nicotiana benthamiana
This protocol outlines the agroinfiltration method for transiently expressing a fluorescently-tagged protein of interest (POI-FP) in N. benthamiana leaves.[10]
Materials:
-
Agrobacterium tumefaciens (e.g., strain GV3101) containing a binary vector with your POI-FP gene construct.
-
Agrobacterium strain containing a p19 silencing suppressor construct.[5][6]
-
Healthy, 3-4 week old N. benthamiana plants.[5]
-
YEP or LB media with appropriate antibiotics (e.g., Rifampicin, Gentamicin).[10][11]
-
Infiltration Medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150-200 µM Acetosyringone.[5][10]
-
1 mL needleless syringes.
Procedure:
-
Day 1-2: Culture Agrobacterium.
-
Inoculate 5 mL of liquid YEP/LB medium containing the appropriate antibiotics with your Agrobacterium strains (POI-FP and p19) from a fresh plate or glycerol stock.
-
Incubate at 28°C for 24-48 hours with shaking (250-300 rpm).[10]
-
-
Day 3: Prepare Infiltration Suspension.
-
Measure the optical density at 600 nm (OD₆₀₀) of the overnight cultures.
-
Centrifuge the bacterial cultures at ~4000 rpm for 5-10 minutes and discard the supernatant.[11]
-
Resuspend the bacterial pellets in the Infiltration Medium.
-
Adjust the final OD₆₀₀ of the POI-FP suspension to 0.2-0.5 and the p19 suspension to 0.1-0.3.[5][10] Mix the suspensions together.
-
Incubate the final mixture at room temperature for at least 2-3 hours in the dark to activate the virulence genes.[6]
-
-
Day 3: Leaf Infiltration.
-
Using a 1 mL needleless syringe, gently press the tip against the underside (abaxial surface) of a young, fully expanded N. benthamiana leaf.
-
Slowly infiltrate the bacterial suspension into the leaf airspace until a water-soaked area appears.[5] Infiltrate several leaf areas.
-
-
Day 5-7: Imaging.
-
Expression of the fusion protein is typically maximal 2-4 days post-infiltration.[5][11]
-
Excise a small section of the infiltrated leaf area and mount it on a microscope slide with a drop of water.
-
Observe the fluorescence using a confocal laser scanning microscope with the appropriate excitation and emission settings for your chosen fluorescent protein.
-
Workflow Diagram: Agroinfiltration
Method 2: Immunofluorescence Staining
Immunofluorescence (IF) is a powerful technique for localizing proteins in fixed tissues.[12][13] It relies on a primary antibody that specifically binds to the protein of interest and a fluorescently-labeled secondary antibody that binds to the primary antibody. This method is particularly useful when genetic modification is not feasible or to validate results from FP-fusion studies.
Quantitative Data Summary: Labeling Efficiency
The success of IF depends heavily on antibody specificity and labeling efficiency. While absolute quantification in tissues is complex, studies comparing different labeling strategies provide valuable insights.
| Parameter | Typical Range | Factors Influencing Efficiency |
| Primary Antibody Dilution | 1:100 - 1:1000 | Affinity, concentration, background |
| Secondary Antibody Dilution | 1:200 - 1:2000 | Signal amplification, non-specific binding |
| Labeling Efficiency | 30% - 90% | Antibody penetration, target abundance, fixation method[14] |
Note: Efficiency is highly dependent on the specific protein, tissue, and antibodies used. Optimization is always required.
Experimental Protocol: Whole-Mount Immunofluorescence of Solanaceae Roots
This protocol is adapted for whole-mount staining of plant tissues, which avoids embedding and sectioning.[12][13]
Materials:
-
Solanaceae seedlings (e.g., tomato).
-
Fixation Buffer: 4% formaldehyde in PBS.
-
Permeabilization Buffer: 0.1-1% Triton X-100 in PBS.[12][15]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.[16]
-
Primary antibody (specific to your protein of interest).
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).
-
DAPI or Hoechst stain (for nuclei).
-
Antifade mounting medium.
Procedure:
-
Fixation:
-
Excise root tips and immediately immerse them in Fixation Buffer for 30-60 minutes at room temperature.
-
Wash the samples 3 times with PBS for 10 minutes each.
-
-
Permeabilization:
-
Blocking:
-
Incubate samples in Blocking Buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.[16]
-
-
Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the samples in the primary antibody solution overnight at 4°C.
-
The next day, wash the samples thoroughly 4-5 times with PBS.
-
Dilute the fluorescent secondary antibody in Blocking Buffer.
-
Incubate the samples in the secondary antibody solution for 1-2 hours at room temperature in the dark.[15]
-
-
Staining and Mounting:
-
Wash 4-5 times with PBS to remove unbound secondary antibody.
-
(Optional) Counterstain with DAPI (1 µg/mL in PBS) for 10 minutes to visualize nuclei.[15]
-
Perform a final wash in PBS.
-
Carefully mount the stained roots on a microscope slide using an antifade mounting medium.
-
Seal the coverslip and image using a confocal microscope.
-
Workflow Diagram: Immunofluorescence
Application Example: Visualizing Plant Immunity
Fluorescent labeling is critical for dissecting signaling pathways. A key example in plants is PAMP-Triggered Immunity (PTI), the first line of defense against pathogens.[17][18][19]
PAMP-Triggered Immunity (PTI) Signaling Pathway
Upon detecting Pathogen-Associated Molecular Patterns (PAMPs), such as the bacterial flagellin peptide flg22, cell surface Pattern-Recognition Receptors (PRRs) like FLS2 initiate a signaling cascade.[18][20] This involves co-receptors like BAK1, activation of MAP kinase (MAPK) cascades, and downstream defense responses, including callose deposition and transcriptional reprogramming.[19][20][21] Fluorescently tagging key components like FLS2 or downstream transcription factors (e.g., WRKYs) allows researchers to visualize their localization and interactions upon pathogen challenge.[20]
Signaling Pathway Diagram: PTI
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging proteins inside cells with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence imaging of drug target proteins using chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent protein tagging as a tool to define the subcellular distribution of proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patharkar.com [patharkar.com]
- 6. bsw3.naist.jp [bsw3.naist.jp]
- 7. [PDF] Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent protein quick guide [takarabio.com]
- 10. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 12. researchgate.net [researchgate.net]
- 13. Whole-Mount Immunofluorescence Staining of Plant Cells and Tissues | Semantic Scholar [semanticscholar.org]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. Frontiers | A Tissue-Chopping Based Immunofluorescence Staining Method for Chloroplast Proteins [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Plant immunity triggered by microbial molecular signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in PAMP-Triggered Immunity against Bacteria: Pattern Recognition Receptors Watch over and Raise the Alarm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pathogen Associated Molecular Pattern (PAMP)-Triggered Immunity Is Compromised under C-Limited Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solangepras Delivery Systems for In-Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solangepras (formerly CVN-424) is a first-in-class, orally administered, small molecule inverse agonist of the G-protein coupled receptor 6 (GPR6).[1][2] It represents a novel, non-dopaminergic therapeutic approach for the treatment of Parkinson's disease (PD).[3][4] Unlike conventional therapies that directly target dopamine pathways, this compound aims to rebalance the brain's motor control circuitry, potentially offering symptomatic relief for both motor and non-motor symptoms with a reduced risk of dopaminergic side effects.[1][3][5] These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols for its evaluation in in-vivo research settings, based on publicly available data from preclinical and clinical studies.
Mechanism of Action
This compound selectively targets GPR6, a receptor predominantly expressed in the striatum, a key brain region for motor control.[1] Specifically, GPR6 is found on dopamine D2 receptor-positive medium spiny neurons (MSNs) of the indirect pathway, which acts as a "brake" on movement.[3] In Parkinson's disease, the loss of dopamine leads to overactivity of this indirect pathway, contributing to motor symptoms. By acting as an inverse agonist, this compound inhibits the constitutive activity of GPR6, thereby reducing the excessive inhibitory signaling of the indirect pathway.[5][6] This modulation helps to restore a more normal balance between the direct ("accelerator") and indirect pathways, improving motor function without direct stimulation of dopamine receptors.[3]
Signaling Pathway
Caption: this compound inhibits GPR6 to counteract overactivity in the indirect pathway.
Delivery Systems for In-Vivo Research
The primary and currently investigated delivery system for this compound is oral administration.[1][2] As a small molecule, it is designed to be brain-penetrant following oral dosing.[6] For preclinical in-vivo research in rodent models, this compound can be formulated for oral gavage.
Formulation Protocol for Preclinical Oral Dosing
A standard formulation approach for preclinical studies involves creating a suspension of the compound.
Materials:
-
This compound (CVN-424) powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Graduated cylinder
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the precise amount of this compound powder.
-
Triturate the powder in a mortar with a small amount of the vehicle to create a uniform paste. This prevents clumping.
-
Gradually add the remaining vehicle while continuously stirring or mixing.
-
Transfer the suspension to a beaker with a magnetic stir bar and continue to stir on a stir plate for at least 30 minutes to ensure a homogenous suspension.
-
Maintain continuous stirring during dosing to prevent the compound from settling.
-
Administer the suspension to animals via oral gavage using an appropriate gauge feeding needle. The volume should be based on the animal's body weight (e.g., 5-10 mL/kg).
Quantitative Data from Clinical Trials
The efficacy of this compound has been evaluated in several clinical trials. The following tables summarize key quantitative outcomes.
Table 1: Phase II Adjunctive Therapy Trial (NCT04191577) Results
| Endpoint | Placebo | This compound (150 mg) | p-value |
| Change in Daily "OFF" Time (hours) | - | -1.3 hours (vs. placebo) | 0.02 |
| Improvement from Baseline in "OFF" Time (hours) | - | -1.6 hours | <0.0001 |
| Change in "ON" Time without Troublesome Dyskinesia | - | Trend towards increase | - |
| MDS-UPDRS Part II Score (Activities of Daily Living) | - | Trend towards improvement | - |
Data collected after 27 days of treatment.[3][7]
Table 2: Phase II ASCEND Monotherapy Trial (NCT06006247) Results
| Endpoint | Placebo | This compound (150 mg) | Statistical Significance |
| Change in MDS-UPDRS Parts II + III Score | -2.1 | -2.5 | Not Met |
| Patient-Reported Functional & Non-Motor Symptoms | - | Trends toward improvement | - |
| Serious Adverse Events | 0 | 0 | - |
Data collected after 12 weeks of treatment in early-stage PD patients.[4][8][9]
Experimental Protocols for In-Vivo Evaluation
Detailed protocols for the specific preclinical studies conducted by the manufacturer are not publicly available. However, based on the reported effects of this compound, the following are standard in-vivo models and protocols relevant for assessing a GPR6 inverse agonist for Parkinson's disease.
Protocol 1: Rodent Model of Haloperidol-Induced Catalepsy
This model assesses the potential of a compound to reverse motor deficits induced by a dopamine D2 receptor antagonist.
Objective: To evaluate the ability of this compound to reverse catalepsy in mice or rats.
Workflow:
Caption: Workflow for assessing the reversal of haloperidol-induced catalepsy.
Methodology:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle orally at a predetermined time (e.g., 60 minutes) before catalepsy assessment.
-
Induce catalepsy by intraperitoneal (IP) injection of haloperidol (e.g., 1-2 mg/kg) 30 minutes before the test.
-
-
Catalepsy Assessment (Bar Test):
-
Gently place the animal's forepaws on a horizontal bar raised approximately 5 cm from the surface.
-
Start a stopwatch and measure the time it takes for the animal to remove both paws from the bar (latency).
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Collection: Record the latency at several time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes).
-
Analysis: Compare the latency times between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA). A significant reduction in latency indicates reversal of catalepsy.
Protocol 2: Rodent 6-Hydroxydopamine (6-OHDA) Lesion Model
This is a widely used model that mimics the dopamine depletion seen in Parkinson's disease.
Objective: To assess the effect of this compound on motor asymmetry and locomotor activity in a unilateral 6-OHDA lesion model.
Methodology:
-
Lesioning Surgery:
-
Anesthetize rats (e.g., using isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Infuse 6-OHDA into the medial forebrain bundle or striatum of one hemisphere to create a unilateral lesion of dopaminergic neurons.
-
-
Post-Operative Recovery: Allow animals to recover for at least 2-3 weeks. Confirm the lesion by testing for rotational behavior induced by a dopamine agonist like apomorphine.
-
Drug Administration: Administer this compound or vehicle orally daily for a specified treatment period.
-
Behavioral Testing:
-
Cylinder Test: Place the animal in a transparent cylinder and record the number of times it uses its left, right, or both forepaws for wall exploration. A lesioned animal will show a bias against using the paw contralateral to the lesion.
-
Rotation Test: Administer a dopamine agonist (e.g., apomorphine) or antagonist and measure the net rotations per minute. A therapeutic effect would be a reduction in this drug-induced rotational asymmetry.
-
Spontaneous Locomotor Activity: Assess general activity levels in an open-field arena.
-
-
Analysis: Compare behavioral scores between treatment groups. Post-mortem analysis of tyrosine hydroxylase (TH) staining in the striatum can confirm the extent of the lesion.
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated.[3][9]
-
Phase II Adjunctive Study: Low rates of dopaminergic events were reported.[3]
-
Phase II ASCEND Monotherapy Study: No serious adverse events were reported, and all patients in the treatment arm completed the 12-week trial. The most common treatment-emergent adverse events (in >5% of patients) included COVID-19, dizziness, headache, insomnia, and orthostatic hypertension. Fewer adverse events related to non-motor symptoms were reported in the this compound arm compared to placebo.[5][9]
Conclusion
This compound is a promising, orally delivered, non-dopaminergic therapy for Parkinson's disease that targets the GPR6 receptor in the indirect pathway. In-vivo research using models of dopamine depletion and motor impairment is crucial for evaluating its therapeutic potential. The protocols outlined above provide a framework for the preclinical assessment of this compound and similar GPR6 modulators. Clinical data to date suggests a favorable safety profile and potential benefits for both motor and non-motor symptoms, supporting its ongoing development in Phase III trials.[5][7]
References
- 1. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CVN424 [cerevance.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. alzforum.org [alzforum.org]
- 7. neurologylive.com [neurologylive.com]
- 8. AD/PD 2025: Cerevance's Solengepras falls short of primary endpoint in ASCEND trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Cerevance [cerevance.com]
Standard Operating Procedure for Solangepras Handling and Storage
Purpose
This document provides detailed procedures for the safe handling, storage, and use of Solangepras (also known as CVN-424), a selective GPR6 inverse agonist, to ensure the integrity of the compound and the safety of laboratory personnel.
Scope
This SOP applies to all researchers, scientists, and drug development professionals at this facility who handle, store, or conduct experiments with this compound.
Responsibilities
It is the responsibility of all personnel handling this compound to be familiar with and adhere to the procedures outlined in this document. The Principal Investigator or Laboratory Supervisor is responsible for ensuring that all users are trained on this SOP.
Compound Information
| Property | Value | Reference |
| Compound Name | This compound (CVN-424) | [1] |
| IUPAC Name | 1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone | [1] |
| Molecular Formula | C24H29F2N5O3 | [1] |
| Molar Mass | 473.525 g/mol | [1] |
| CAS Number | 2254706-21-1 | [1] |
| Mechanism of Action | Selective GPR6 inverse agonist | [2] |
| Primary Indication | Parkinson's Disease | [2][3] |
Safety Precautions
All personnel must wear appropriate Personal Protective Equipment (PPE) when handling this compound.
-
Engineering Controls: Handle solid compound and prepare solutions in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
-
-
Hygiene: Avoid inhalation of dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
In case of exposure:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Storage
Proper storage is critical to maintain the stability and integrity of this compound.
| Form | Storage Condition | Duration |
| Solid (as received) | Store in a tightly sealed container in a dry, well-ventilated place. | Refer to manufacturer's expiry date. |
| Stock Solution (-80°C) | Aliquot into single-use vials to avoid repeat freeze-thaw cycles. | Up to 6 months.[4] |
| Stock Solution (-20°C) | Aliquot into single-use vials. | Up to 1 month.[4] |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilutions.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Protocol:
-
Equilibrate the container of solid this compound to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Label each vial clearly with the compound name, concentration, solvent, date of preparation, and preparer's initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Preparation of Working Solutions for In Vivo Studies
Objective: To prepare a ready-to-use formulation of this compound for oral administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Protocol (Example for a 2.08 mg/mL solution): [4]
-
In a sterile conical tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This protocol yields a clear solution.
Note: The stability of this formulation should be determined for each specific experimental condition. Prepare fresh on the day of use if stability data is not available.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound as a GPR6 inverse agonist in the indirect pathway.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solutions.
Clinical Trial Safety and Tolerability
The following table summarizes the safety profile of this compound observed in clinical trials. This information is provided for context and does not replace a full review of clinical trial data.
| Adverse Event Category | Details | Reference |
| Serious Adverse Events | No serious adverse events reported in the Phase 2 ASCEND trial. | [5][6] |
| Common Treatment-Emergent Adverse Events (>5% of patients) | COVID-19, dizziness, headache, insomnia, and orthostatic hypertension. | [5][7] |
| Dopaminergic Side Effects | Low rates of dopaminergic adverse events.[8] No increase in daytime sleepiness; a trend toward reduction was observed. | [8] |
| Trial Completion | All subjects completed the 12-week ASCEND trial period. | [5][7] |
Spill and Waste Disposal
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal: Dispose of unused compound, solutions, and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 3. Cerevance Doses First Patient in Pivotal Phase 3 ARISE Trial of Solengepras for Treatment of Parkinson’s Disease - BioSpace [biospace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Cerevance [cerevance.com]
- 7. AD/PD 2025: Cerevance's Solengepras falls short of primary endpoint in ASCEND trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. CVN424 [cerevance.com]
Application Note: Using CRISPR-Cas9 to Investigate and Validate Solangepras Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solangepras (also known as CVN-424) is a first-in-class, orally available small molecule in development for the treatment of Parkinson's disease.[1][2] It functions as an inverse agonist of the G protein-coupled receptor 6 (GPR6), a novel, non-dopaminergic target.[2][3][4] By selectively modulating the indirect signaling pathway in the brain, this compound aims to improve motor and non-motor symptoms with a reduced risk of the side effects associated with traditional dopaminergic therapies.[3][5][6][7] This application note provides a detailed framework and protocols for utilizing CRISPR-Cas9 genome-editing technology to rigorously validate GPR6 as the primary target of this compound and to identify potential off-targets or mechanisms of resistance.
Introduction
The core of modern drug discovery is the precise identification and validation of molecular targets.[8][9] this compound represents a targeted therapeutic approach, designed to inhibit GPR6, which is predominantly expressed in the striatum, a key brain region for motor control.[3][6] This mechanism is intended to restore the balance of brain circuitry by regulating the indirect pathway, which inhibits movement, without directly affecting dopamine signaling.[6][10]
Clinical trial data for this compound has shown promising trends, particularly in improving non-motor and functional symptoms.[7][11][12] While the Phase II ASCEND trial as a monotherapy did not meet its primary endpoint for motor symptoms, an earlier Phase II study and the ongoing Phase III ARISE trial are evaluating its efficacy as an adjunctive therapy to levodopa.[5][11][13]
Principle of CRISPR-Cas9 Target Identification
Caption: General workflow for a CRISPR-Cas9 knockout screen.
Data Presentation: this compound Clinical Trial Results
The following tables summarize key quantitative data from Phase II clinical trials of this compound. This data provides the context for its therapeutic potential and the rationale for deeper mechanistic investigation.
Table 1: Summary of Phase II ASCEND Trial (Monotherapy) (NCT06006247; Early-stage, untreated Parkinson's patients)[11]
| Endpoint (Change from Baseline to Week 12) | This compound (150 mg) | Placebo | Statistical Significance |
| Primary: MDS-UPDRS Parts II + III | -2.5 | -2.1 | Not Significant[11] |
| Patient-Reported Functional & Non-Motor Symptoms | Showed trends toward improvement | - | Not formally tested for significance[7][12] |
| Safety | Generally well tolerated, no serious AEs | - | Favorable safety profile[5][7] |
Table 2: Summary of Phase II Adjunctive Therapy Trial (NCT04191577; Patients with motor fluctuations)[13]
| Endpoint (Change from Baseline) | This compound (150 mg) | Placebo | p-value |
| Reduction in Average Daily "OFF" Time | 1.6 hours | 0.3 hours | <0.0001 (vs. baseline) |
| Difference in "OFF" Time vs. Placebo | 1.3 hours | - | 0.02[6][13] |
| UPDRS Part II (Activities of Daily Living) | Showed dose-dependent improvement trend | - | Not specified[6] |
Application 1: On-Target Validation of GPR6
A focused CRISPR-Cas9 experiment can be performed to definitively confirm that GPR6 is the essential target for this compound's activity.
Objective: To demonstrate that the cellular effects of this compound are dependent on the presence of the GPR6 gene.
Methodology:
-
Generate a stable Cas9-expressing neuronal cell line that endogenously expresses GPR6.
-
Transduce these cells with lentivirus carrying an sgRNA specifically targeting a constitutive exon of the GPR6 gene to create a knockout (GPR6-KO) cell line. A non-targeting sgRNA is used as a control.
-
Treat both the GPR6-KO and control cell lines with a dose range of this compound.
-
Measure a relevant downstream cellular phenotype. Since GPR6 modulates cAMP levels, a cAMP accumulation assay or a cell viability assay under specific stress conditions could be used.
Hypothetical Results:
Table 3: Hypothetical Cell Viability Data for GPR6 On-Target Validation
| Cell Line | This compound Conc. (nM) | % Cell Viability (relative to vehicle) |
| Control (Wild-Type GPR6) | 0 | 100% |
| 10 | 85% | |
| 100 | 60% | |
| 1000 | 45% | |
| GPR6-KO | 0 | 100% |
| 10 | 98% | |
| 100 | 96% | |
| 1000 | 95% |
The expected outcome is that the GPR6-KO cells will be resistant to the effects of this compound, confirming that the drug's activity is mediated through this target.
Application 2: Genome-Wide Off-Target & Resistance Screen
A genome-wide screen can identify other genes that modify the cellular response to this compound, revealing potential off-targets or pathways that lead to resistance.
References
- 1. alzforum.org [alzforum.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 4. Solengepras - Cerevance - AdisInsight [adisinsight.springer.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. CVN424 [cerevance.com]
- 7. Cerevance [cerevance.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. biocompare.com [biocompare.com]
- 10. Cerevance to Highlight Potential of Solengepras in Parkinson’s Disease at the 2025 Parkinson Study Group Annual Meeting - BioSpace [biospace.com]
- 11. AD/PD 2025: Cerevance's Solengepras falls short of primary endpoint in ASCEND trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. neurologylive.com [neurologylive.com]
- 14. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 15. researchgate.net [researchgate.net]
- 16. selectscience.net [selectscience.net]
- 17. aijourn.com [aijourn.com]
- 18. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. horizondiscovery.com [horizondiscovery.com]
Troubleshooting & Optimization
Troubleshooting Solangepras precipitation in aqueous solution
Solangepras Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges related to this compound precipitation in aqueous solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question: Why is my this compound solution precipitating after I adjust the pH to a neutral or physiological level (e.g., pH 7.4)?
Answer: this compound is a weakly basic compound with a pKa of 7.5. Its aqueous solubility is highly dependent on pH. In acidic conditions (pH < pKa), this compound is predominantly in its protonated, more soluble form. When the pH is raised towards and above its pKa, the compound deprotonates to its neutral, less soluble form, leading to precipitation. This is a common phenomenon for weakly basic drugs.
Recommended Actions:
-
Maintain a Low pH: If your experimental design allows, maintain the pH of the solution below 6.0 to keep this compound in its soluble, protonated state.
-
Use a Formulation Strategy: For experiments requiring physiological pH, consider using solubility-enhancing excipients. See the FAQ section for more details on formulation strategies.
-
Conduct a pH-Solubility Profile: Determine the precise pH at which precipitation occurs in your specific buffer system. An experimental protocol for this is provided below.
Question: I prepared a stock solution of this compound in an organic solvent (e.g., DMSO) and observed precipitation when I diluted it into my aqueous buffer. What should I do?
Answer: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium where its solubility is much lower. The organic solvent disperses in the buffer, and if the final concentration of this compound exceeds its aqueous solubility limit at that pH and temperature, it will precipitate.
Recommended Actions:
-
Decrease the Stock Concentration: Lower the concentration of your this compound stock solution in the organic solvent.
-
Modify the Dilution Method:
-
Increase the volume of the aqueous buffer for the initial dilution.
-
Add the organic stock solution dropwise to the vigorously stirring aqueous buffer to facilitate rapid mixing and prevent localized high concentrations.
-
-
Use Co-solvents: If appropriate for your experiment, include a certain percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol) in your final aqueous solution to increase the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound at different pH values?
A1: The solubility of this compound is pH-dependent. Below is a summary of its equilibrium solubility at 25°C in a universal buffer system.
Table 1: Equilibrium Solubility of this compound at 25°C
| pH | Solubility (µg/mL) |
|---|---|
| 3.0 | 1500 |
| 4.0 | 1250 |
| 5.0 | 800 |
| 6.0 | 250 |
| 7.0 | 25 |
| 7.4 | 10 |
| 8.0 | 5 |
Q2: What formulation strategies can I use to prevent this compound precipitation at physiological pH?
A2: Several formulation approaches can be used to enhance the solubility and prevent the precipitation of this compound in aqueous solutions at physiological pH. These include the use of:
-
Co-solvents: Water-miscible organic solvents like ethanol or PEG 400 can increase the solubility of this compound.
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) can form micelles that encapsulate the drug, keeping it in solution.
-
Cyclodextrins: Encapsulation of this compound within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.
Table 2: Effect of Excipients on this compound Solubility at pH 7.4 and 25°C
| Formulation Vehicle (at 5% w/v in PBS) | This compound Solubility (µg/mL) |
|---|---|
| Phosphate Buffered Saline (PBS) | 10 |
| Ethanol | 50 |
| PEG 400 | 75 |
| Polysorbate 80 | 120 |
| HP-β-CD | 450 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound at various pH values.
Caption: Workflow for determining pH-dependent solubility.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., universal buffer from pH 3.0 to 8.0).
-
Sample Preparation: Add an excess amount of this compound to each buffer solution in a sealed vial. This ensures that a saturated solution is achieved.
-
Equilibration: Place the vials on a shaker in a temperature-controlled environment (e.g., 25°C) and agitate for 24 to 48 hours to allow the system to reach equilibrium.
-
Sample Collection and Filtration: After incubation, allow the samples to stand undisturbed for a short period to let undissolved particles settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid material.
-
Quantification: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of dissolved this compound.
Visualizations
This compound Precipitation Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
Optimizing Solangepras Dosage for Cell Viability Assays: A Technical Support Center
Welcome to the technical support center for optimizing Solangepras (CVN-424) dosage in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as CVN-424, is a selective inverse agonist of the G-protein coupled receptor 6 (GPR6).[1][2] GPR6 is predominantly expressed in the striatum, a key region of the brain for motor control.[3][4] As an inverse agonist, this compound inhibits the constitutive activity of GPR6, which is coupled to the Gs signaling pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This modulation of the indirect signaling pathway in the brain is being investigated for its therapeutic potential in Parkinson's disease.[1][3]
Q2: Which cell lines are suitable for in vitro studies with this compound?
A2: The choice of cell line should ideally be based on the expression of the drug's target, GPR6.
-
Engineered Cell Lines: T-REx-CHO cells stably expressing human GPR6 have been successfully used in functional assays for this compound.[4] These are a good choice for mechanistic studies.
-
Neuroblastoma Cell Lines: The human neuroblastoma cell line SH-SY5Y is a commonly used model in Parkinson's disease research.[6] Publicly available data from the Human Protein Atlas suggests detectable RNA expression of GPR6 in SH-SY5Y cells, making it a potentially relevant cell line for studying the effects of this compound.[7]
Q3: What is a good starting concentration range for this compound in a cell viability assay?
A3: Based on in vitro functional assays, this compound has an EC50 of approximately 55 nM for inhibiting GPR6-induced cAMP levels.[4] For a cell viability assay, it is recommended to test a wide range of concentrations spanning several orders of magnitude around this value. A suggested starting range could be from 1 nM to 100 µM to determine a dose-response curve.
Q4: How should I prepare a this compound stock solution for my experiments?
A4: this compound is soluble in DMSO. A 10 mM stock solution in DMSO can be prepared.[4][8] This stock solution should be stored at -20°C or -80°C to maintain stability.[8] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent cells such as SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (CVN-424)
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count SH-SY5Y cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a more sensitive method for determining cell viability by measuring ATP levels.
Materials:
-
Cells of interest (e.g., SH-SY5Y or GPR6-expressing CHO cells)
-
Complete culture medium
-
This compound (CVN-424)
-
DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound as described in the MTT protocol.
-
Add the desired concentrations of this compound or controls to the wells.
-
Incubate for the desired treatment period.
-
-
ATP Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from cell viability assays with this compound. As direct cytotoxicity data for this compound is not widely available in public literature, these tables are presented with hypothetical data for illustrative purposes. Researchers should populate these tables with their own experimental results.
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay) after 48h Treatment
| This compound Concentration | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control (0 µM) | 1.25 ± 0.08 | 100% |
| 1 nM | 1.23 ± 0.09 | 98.4% |
| 10 nM | 1.20 ± 0.07 | 96.0% |
| 100 nM | 1.15 ± 0.10 | 92.0% |
| 1 µM | 1.05 ± 0.06 | 84.0% |
| 10 µM | 0.85 ± 0.05 | 68.0% |
| 100 µM | 0.50 ± 0.04 | 40.0% |
Table 2: IC50 Values of this compound in Different Cell Lines (Hypothetical Data)
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| SH-SY5Y | MTT | 48h | 25.5 |
| GPR6-CHO | CellTiter-Glo® | 48h | 15.2 |
| Wild-Type CHO | CellTiter-Glo® | 48h | > 100 |
Troubleshooting Guides
Troubleshooting MTT Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Cell detachment during washing steps. | Ensure thorough mixing of cell suspension; Calibrate pipettes regularly; Handle plates gently during aspiration and washing. |
| High background in "no cell" control wells | Contamination of media or reagents; Phenol red in media. | Use fresh, sterile reagents; Use phenol red-free media for the assay. |
| Formazan crystals not dissolving completely | Insufficient solubilization solution; Inadequate mixing. | Ensure sufficient volume of solubilization solution is added; Mix thoroughly on an orbital shaker. |
| Compound interference | This compound may directly reduce MTT or absorb at 570 nm. | Run a cell-free control with this compound and MTT to check for direct reduction. Measure the absorbance of this compound in media alone. |
Troubleshooting CellTiter-Glo® Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low luminescent signal | Low cell number; Incomplete cell lysis; Reagent degradation. | Optimize cell seeding density; Ensure adequate mixing after reagent addition; Store and handle CellTiter-Glo® reagent according to the manufacturer's instructions. |
| High background signal | Contamination of reagents or plates; High ATP in serum. | Use sterile technique and fresh reagents; Prepare ATP standard curve in serum-free medium if necessary.[11] |
| Signal instability | Temperature fluctuations; Delay in reading after reagent addition. | Equilibrate plates to room temperature before adding reagent; Read luminescence within the recommended time window (usually 10-20 minutes after reagent addition). |
Mandatory Visualizations
Caption: GPR6 Signaling Pathway and Inhibition by this compound.
Caption: General workflow for assessing cell viability with this compound.
Caption: Decision tree for troubleshooting common cell viability assay issues.
References
- 1. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
Technical Support Center: Solangepras (CVN424) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Solangepras (CVN424). The information is based on the scalable synthesis method published in Organic Process Research & Development.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question: Why is the overall yield of my this compound synthesis significantly lower than the reported 15%? [1][3]
Answer: A low overall yield can result from suboptimal conditions or impurities at various stages of the five-step synthesis. To troubleshoot, it is crucial to analyze each step individually.
-
Step 1 & 2: Diacylation and Chlorination: Ensure the complete conversion of 3,4-diaminopyridine to the dichloropyrido[3,4-b]pyrazine intermediate. Incomplete chlorination with POCl₃ can leave starting material that will not react in subsequent steps. Consider extending the reaction time or carefully controlling the temperature.
-
Step 3 & 4: Sequential Nucleophilic Aromatic Substitutions (SNA_r_): The two S_NAr reactions are critical for building the core of the molecule. Poor yields here can be due to:
-
Insufficient purity of the dichloro intermediate: Impurities from the previous step can interfere with the reaction. Recrystallization of the intermediate may be necessary.
-
Base and Solvent Choice: The choice of base and solvent is crucial for S_NAr reactions. Ensure anhydrous conditions and consider screening different non-nucleophilic bases and polar aprotic solvents.
-
Reaction Temperature: These reactions often require elevated temperatures. Ensure your reaction is reaching and maintaining the optimal temperature.
-
-
Step 5: Hydrogenation and Acetylation: Incomplete hydrogenation of the nitro group or inefficient acetylation will directly impact the final yield.
-
Catalyst Activity: Ensure the hydrogenation catalyst (e.g., Palladium on carbon) is active. If necessary, use a fresh batch of catalyst.
-
Hydrogen Pressure: The reaction may require a specific hydrogen pressure to proceed to completion.
-
Purity of the Hydrogenation Product: Impurities in the product of the hydrogenation step can inhibit the final acetylation.
-
Question: How can I identify and minimize the formation of byproducts during the synthesis?
Answer: Byproduct formation is a common issue that can complicate purification and reduce yield.
-
Characterization: Use techniques like HPLC and LC-MS to identify the structure of major impurities at each step.
-
Common Byproducts in S_NAr: In the sequential nucleophilic aromatic substitutions, common byproducts can arise from di-substitution with the same nucleophile if the reaction conditions are not carefully controlled. To minimize this, maintain strict stoichiometric control of the nucleophiles and control the reaction temperature.
-
Oxidation: During workup and purification, the final product or intermediates may be susceptible to oxidation. Using antioxidants or performing operations under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Incomplete Reactions: Unreacted starting materials from any step will carry over and potentially react in subsequent steps, leading to a complex mixture of impurities. Monitor reaction progress by TLC or HPLC to ensure completion.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound (CVN424)?
A1: The scalable synthesis of this compound is a five-step linear process with an overall yield of approximately 15%.[1][3] The key steps are:
-
Diacylation of 3,4-diaminopyridine with diethyl oxalate.
-
Chlorination using phosphorus oxychloride (POCl₃) to form a dichloropyrido[3,4-b]pyrazine intermediate.
-
A first nucleophilic aromatic substitution.
-
A second, sequential nucleophilic aromatic substitution.
-
A final hydrogenation followed by acetylation to yield this compound.[1][3]
Q2: What are the critical parameters to control for improving the yield of the nucleophilic aromatic substitution steps?
A2: For the S_NAr steps, temperature, choice of base, and solvent are critical. These reactions are often sensitive to moisture, so ensuring anhydrous conditions is paramount. It is recommended to perform small-scale screening experiments to determine the optimal combination of these parameters for your specific setup.
Q3: What purification methods are recommended for the intermediates and the final product?
A3: While the specific publication should be consulted for exact details, common purification techniques for pharmaceutical intermediates include:
-
Crystallization: This is often the most effective method for obtaining highly pure solid intermediates and the final active pharmaceutical ingredient (API).
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities, especially for non-crystalline intermediates or for removing closely related byproducts.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, several reagents used in this synthesis require careful handling.
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogenation: This step involves the use of flammable hydrogen gas and a pyrophoric catalyst (if dry). Ensure the reaction is performed in appropriate pressure equipment and that the catalyst is handled under an inert atmosphere.
Data Presentation
Table 1: Overview of Synthetic Steps and Reported Overall Yield
| Step | Description |
| 1. Diacylation | Reaction of 3,4-diaminopyridine with diethyl oxalate. |
| 2. Chlorination | Conversion to the dichloro intermediate using POCl₃. |
| 3. First S_NAr | First sequential nucleophilic aromatic substitution. |
| 4. Second S_NAr | Second sequential nucleophilic aromatic substitution. |
| 5. Hydrogenation & Acetylation | Final reduction and acetylation to yield this compound. |
| Overall Yield | 15% [1][3] |
Experimental Protocols
The following are illustrative experimental protocols for the key stages of this compound synthesis, based on the published overview. For precise, optimized conditions, refer to the full publication: "Scalable Synthesis of CVN424, an Inverse Agonist of the GPR6 Receptor" in Organic Process Research & Development.
Protocol 1: Diacylation of 3,4-Diaminopyridine
-
To a solution of 3,4-diaminopyridine in a suitable solvent (e.g., ethanol), add diethyl oxalate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold solvent, and dry under vacuum.
Protocol 2: Chlorination
-
Carefully add the product from Protocol 1 to phosphorus oxychloride (POCl₃) at 0 °C.
-
Slowly heat the reaction mixture to reflux and maintain for the required duration.
-
Monitor the reaction for completion.
-
Carefully quench the reaction by slowly adding the mixture to ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dichloro intermediate.
Protocol 3: Sequential Nucleophilic Aromatic Substitutions
-
Dissolve the dichloro intermediate in a polar aprotic solvent (e.g., DMSO or DMF).
-
Add the first nucleophile and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture to the optimized temperature and monitor for the formation of the mono-substituted product.
-
Upon completion of the first substitution, add the second nucleophile to the reaction mixture.
-
Continue heating and monitoring until the di-substituted product is formed.
-
Cool the reaction, perform an aqueous workup, and extract the product.
-
Purify the crude product by chromatography or crystallization.
Protocol 4: Hydrogenation and Acetylation
-
Dissolve the di-substituted intermediate in a suitable solvent (e.g., ethanol or methanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Pressurize the reaction vessel with hydrogen gas to the required pressure.
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate.
-
Dissolve the resulting amine in a suitable solvent with a base (e.g., triethylamine).
-
Add acetic anhydride and stir until the acetylation is complete.
-
Perform a standard workup and purify the final product, this compound, by crystallization.
Visualizations
References
Overcoming Solangepras resistance in cell lines
Technical Support Center: Solangepras
A Note to Researchers: Our internal review and search of publicly available scientific literature and clinical trial data indicate that this compound (also known as CVN424) is an investigational therapeutic exclusively for Parkinson's disease . It is not used in oncology, and there is no published research on its effects on cancer cell lines or mechanisms of resistance in that context.
This technical support guide provides information based on its known mechanism of action in neurological models. The information below is for contextual understanding of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary therapeutic target?
This compound (CVN424) is an experimental, orally active, and brain-penetrant small molecule being developed for the treatment of Parkinson's disease.[1][2] It is not a chemotherapy agent or targeted cancer therapy. This compound functions as an inverse agonist for the G protein-coupled receptor 6 (GPR6).[1][2]
Q2: What is the mechanism of action for this compound?
This compound has a novel, non-dopaminergic mechanism of action.[3] Its target, GPR6, is highly expressed on medium spiny neurons in a part of the brain called the striatum, specifically within the "indirect pathway" which helps control movement.[4][5] In Parkinson's disease, this pathway becomes overactive. GPR6 is constitutively active, meaning it signals constantly. This compound works by binding to GPR6 and suppressing this constant signaling, which in turn reduces the overactivity of the indirect pathway.[6][7] The goal is to rebalance the brain circuits that control motor function without directly manipulating dopamine levels, potentially avoiding side effects common to traditional Parkinson's therapies.[4][8]
Q3: Is there any research on this compound in cancer cell lines?
Based on available data, there are no published preclinical or clinical studies evaluating this compound in cancer cell lines. Its development and mechanism of action are focused on the neurobiology of Parkinson's disease. Therefore, concepts like "this compound resistance in cell lines" are not applicable in the context of cancer research.
Q4: Are other G protein-coupled receptors (GPCRs) studied in cancer?
Yes, the GPCR family of receptors is a significant area of cancer research. For instance, GPR68 has been studied for its role in the tumor microenvironment, particularly in response to acidosis, and is considered a potential target in cancers like prostate and pancreatic cancer.[9] Similarly, GPR65 is being investigated as a potential cancer immunotherapy target for its role in regulating T-cell function within the acidic tumor microenvironment.[10] However, this is distinct from the function and therapeutic target of this compound.
Signaling Pathway and Experimental Workflow
While we cannot provide data on overcoming resistance in cancer cell lines, we can illustrate the known mechanism of this compound in its intended therapeutic context: Parkinson's Disease.
This compound Signaling Pathway in the Indirect Pathway
The following diagram illustrates the mechanism of action of this compound in modulating the overactive indirect pathway in Parkinson's disease.
Troubleshooting and Further Guidance
Issue: I am trying to design an experiment with this compound on my cancer cell line and see no effect.
-
Probable Cause: As detailed above, this compound is designed to be highly selective for the GPR6 receptor, which has very low or no expression in tissues outside of specific brain regions.[6] Most cancer cell lines would not be expected to express GPR6, and therefore would not have the specific target for this compound to act upon.
-
Recommendation: We advise verifying the GPR6 expression in your cell line of interest via methods like RT-qPCR or western blot before proceeding. For cancer research, it would be more appropriate to investigate compounds known to target pathways relevant to oncology.
Disclaimer: This information is for research purposes only. This compound is an investigational drug and is not approved for any clinical use. The content provided here is based on publicly available data as of late 2025 and should not be substituted for a direct consultation of the primary literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. CVN424 [cerevance.com]
- 5. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 8. Cerevance to Highlight Potential of Solengepras in Parkinson’s Disease at the 2025 Parkinson Study Group Annual Meeting - BioSpace [biospace.com]
- 9. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In silico and pharmacological evaluation of GPR65 as a cancer immunotherapy target regulating T-cell functions [frontiersin.org]
Solangepras off-target effects and how to mitigate them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of Solangepras (CVN-424) and strategies to mitigate them during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inverse agonist of the G protein-coupled receptor 6 (GPR6).[1][2][3][4] GPR6 is highly expressed in the medium spiny neurons of the striatum's indirect pathway, which is hyperactive in Parkinson's disease.[1][2][5] By acting as an inverse agonist, this compound reduces the constitutive activity of GPR6, thereby decreasing cAMP levels and modulating this indirect pathway without directly interacting with dopaminergic systems.[1][5]
Q2: What are the known primary off-targets of this compound?
The primary known off-targets for this compound are the G protein-coupled receptors GPR3 and GPR12, which are the closest homologs to GPR6.[1] this compound exhibits significantly lower potency against these receptors compared to GPR6.[1]
Q3: How selective is this compound for GPR6 over GPR3 and GPR12?
This compound demonstrates substantial selectivity for GPR6. In functional cAMP assays, it is approximately 35-fold more potent at GPR6 than at GPR3, and over 100-fold more potent than at GPR12.[1] Some reports suggest even higher selectivity, with 68-fold and 265-fold selectivity over GPR12 and GPR3, respectively.[6]
Q4: Has this compound been screened against a broader panel of targets?
Yes, this compound was evaluated in a CEREP screen against 110 different receptors, ion channels, transporters, and enzymes at concentrations of 1 and 10 µM. With the exception of GPR3, it was found to be at least 100-fold selective against all other targets in the panel.[1]
Q5: What are the reported adverse effects in clinical trials, and are they related to off-target effects?
Common treatment-emergent adverse events (TEAEs) reported in clinical trials include COVID-19, dizziness, headache, insomnia, and orthostatic hypertension.[7] These are generally considered to be related to the on-target effects on the central nervous system and overall physiological responses, rather than specific molecular off-target binding.
Troubleshooting Guides
Issue: Unexpected or Ambiguous Results in Cellular Assays
If you are observing unexpected phenotypes or data that cannot be clearly attributed to GPR6 inhibition, it is possible that off-target effects on GPR3 or GPR12 are contributing, especially if high concentrations of this compound are being used.
Mitigation Strategies:
-
Concentration-Response Analysis: Perform a full dose-response curve for this compound in your assay. If the observed effect occurs at concentrations significantly higher than the EC50 for GPR6 (around 55 nM), it may indicate an off-target effect.
-
Use of a GPR6 Knockout/Knockdown System: The most definitive way to confirm an on-target effect is to use a cell line or animal model where GPR6 has been knocked out or its expression significantly reduced. In such a system, a GPR6-mediated effect of this compound should be abolished.
-
Comparative Analysis with GPR3/GPR12 Expression: Characterize the relative expression levels of GPR6, GPR3, and GPR12 in your experimental system (e.g., via qPCR or RNA-seq). If GPR3 or GPR12 are highly expressed, the potential for off-target effects increases.
-
Use of a Structurally Unrelated GPR6 Inverse Agonist: To confirm that the observed effect is due to GPR6 inhibition and not a unique off-target effect of this compound's chemical structure, use a different, structurally distinct GPR6 inverse agonist as a control.
Quantitative Data Summary
| Target | This compound Binding Affinity (Ki) | This compound Functional Potency (EC50/IC50) | Selectivity vs. GPR6 |
| GPR6 | 9.4 nM[1][6] | 55.1 ± 24.8 nM[1] | - |
| GPR3 | Not Reported | 1927 ± 859 nM[1] | ~35-fold |
| GPR12 | Not Reported | 6965 ± 3189 nM[1] | ~126-fold |
| Broad Panel (110 targets) | >100-fold selectivity at 10 µM[1] | >100-fold selectivity at 10 µM[1] | >100-fold |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GPR6
This protocol is for determining the binding affinity (Ki) of this compound for GPR6 using a competitive binding assay with a known radioligand.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human GPR6.
-
[3H]-RL-338 (a potent GPR6 inverse agonist radioligand).
-
This compound (CVN-424).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-RL-338 (typically at its Kd), and the various concentrations of this compound.
-
Add the GPR6-expressing cell membranes to initiate the binding reaction.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-RL-338 against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Assay for GPR6, GPR3, and GPR12
This protocol measures the inverse agonist activity of this compound by quantifying its effect on intracellular cAMP levels in cells expressing the target receptors.
Materials:
-
T-REx-CHO cells stably expressing human GPR6, GPR3, or GPR12.[1]
-
Doxycycline for inducing receptor expression.
-
This compound (CVN-424).
-
cAMP assay kit (e.g., HTRF, LANCE, or similar).
-
Cell culture medium and supplements.
-
96-well or 384-well assay plates.
Methodology:
-
Seed the T-REx-CHO cells expressing GPR6, GPR3, or GPR12 into assay plates.
-
Induce receptor expression by adding doxycycline to the cell culture medium and incubate for 12-24 hours.[1]
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Remove the induction medium from the cells and add the this compound dilutions.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration at which this compound produces 50% of its maximal inhibition of cAMP production.
Visualizations
Caption: GPR6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to investigate potential off-target effects.
Caption: Logical flow for troubleshooting ambiguous experimental results.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Discovery of endogenous inverse agonists for G protein-coupled receptor 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Solangepras-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Solangepras in various assay formats. The focus is on improving the signal-to-noise ratio and ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as CVN-424, is a selective inverse agonist for the G-protein coupled receptor 6 (GPR6).[1][2] GPR6 is an orphan receptor, meaning its natural ligand is not definitively known, and it exhibits high constitutive activity.[3][4][5] GPR6 is coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[6] As an inverse agonist, this compound binds to GPR6 and reduces its basal, constitutive signaling, thereby decreasing intracellular cAMP levels.[2][7] This mechanism is of interest in neuroscience research, particularly for conditions like Parkinson's disease, as GPR6 is highly expressed in the striatum.[6][7]
Q2: What are the common assay formats used to measure this compound activity?
The most common assays for this compound measure the downstream effects of GPR6 inhibition, which is a decrease in intracellular cAMP. Suitable assay formats include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These are homogeneous assays that use a competitive binding format between a fluorescently labeled cAMP tracer and cAMP produced by the cells. A decrease in the FRET signal corresponds to an increase in cellular cAMP, and conversely, an increase in the FRET signal indicates a decrease in cAMP due to the action of an inverse agonist like this compound. HTRF® (Homogeneous Time Resolved Fluorescence) is a widely used TR-FRET technology.[8][9][10]
-
Luciferase Reporter Assays: These assays utilize a reporter gene, typically luciferase, under the control of a cAMP response element (CRE). A decrease in cAMP levels leads to reduced activation of the CRE and consequently, a decrease in luciferase expression and light output.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This is another bead-based proximity assay where the signal is inversely proportional to the amount of cAMP produced by the cells.[11]
Q3: Why is the signal window often narrow in this compound inverse agonist assays?
The narrow signal window is a common challenge when working with inverse agonists of constitutively active GPCRs like GPR6.[3] The high basal activity of the receptor leads to a constantly high level of cAMP production. An inverse agonist must effectively suppress this high baseline to generate a detectable signal. This can be challenging, as the maximal achievable signal change may be small compared to the baseline, resulting in a low signal-to-noise ratio.[3]
Troubleshooting Guide
Low Signal-to-Noise Ratio
Problem: The difference between the basal signal (no this compound) and the signal with this compound is too small to be statistically significant.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Cell Density | Perform a cell titration experiment to find the optimal cell density. Too few cells will produce a weak signal, while too many cells can lead to a high background and a narrow assay window.[12] |
| Insufficient Inverse Agonist Concentration | Titrate this compound across a wide range of concentrations to ensure you are capturing the full dose-response curve and achieving maximal inhibition. |
| Inefficient Inhibition of Phosphodiesterases (PDEs) | PDEs degrade cAMP. Ensure a sufficient concentration of a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), is included in the assay buffer to allow for cAMP accumulation (or its reduction by the inverse agonist) to be measured accurately. The optimal concentration of IBMX should be determined experimentally, typically starting around 0.5 mM.[1][12][13][14][15] |
| High Assay Background | High background can be caused by autofluorescence from cells or compounds, or non-specific binding of assay reagents. Use appropriate controls (e.g., cells only, buffer only) to identify the source of the high background. Consider using assay plates with opaque walls to reduce well-to-well crosstalk. |
| Assay Not Sensitive Enough | Consider switching to a more sensitive assay format. For example, some luciferase-based reporter assays can offer a larger dynamic range compared to FRET-based methods. |
High Variability Between Replicates
Problem: There is a large standard deviation between replicate wells, making the data unreliable.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding | Ensure homogenous cell suspension before and during plating. Use calibrated pipettes and proper pipetting techniques to dispense an equal number of cells into each well. |
| Edge Effects in Microplates | Edge effects, where wells on the periphery of the plate behave differently, can be caused by temperature or humidity gradients. To mitigate this, avoid using the outer wells of the plate or ensure proper plate incubation conditions. |
| Inaccurate Compound Dispensing | Use automated liquid handlers for precise and consistent compound addition. If dispensing manually, use calibrated pipettes and change tips between different compound concentrations. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before seeding. Stressed or unhealthy cells will respond inconsistently. |
Unexpected Results
Problem: this compound is not showing an inverse agonist effect (i.e., no decrease in cAMP).
| Potential Cause | Troubleshooting Recommendation |
| Low GPR6 Expression | Verify the expression of functional GPR6 in your cell line (e.g., via qPCR or Western blot). If using a transient transfection system, optimize transfection efficiency. |
| Incorrect Assay Conditions | Double-check all reagent concentrations, incubation times, and temperature. Ensure the correct assay buffer is being used. |
| This compound Degradation | Ensure proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
| Cell Line Issues | Passage number can affect cell line performance. Use cells within a defined passage number range. Periodically re-validate the cell line's response. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound-based assays. It's important to note that optimal conditions can vary between cell lines and specific assay formats, and therefore, these values should be used as a starting point for optimization.
| Parameter | Typical Value / Range | Notes |
| This compound EC50 | 38 nM | In a cAMP assay using CHO cells.[2] |
| This compound Ki | 9.4 nM | In a radioligand binding assay using CHO-K1 cell membranes expressing human GPR6.[16] |
| Cell Density (CHO cells) | Optimization Recommended | Start with a titration from 1,000 to 10,000 cells per well for a 384-well plate. The optimal density will provide a robust signal window without saturating the system.[11] |
| IBMX Concentration | 0.1 - 0.5 mM | The optimal concentration should be determined experimentally to maximize the assay window.[1][13][15] |
| Assay Quality (Z' factor) | > 0.5 | A Z' factor above 0.5 is generally considered indicative of a robust and reliable assay for high-throughput screening.[17] |
Experimental Protocols
General Protocol for a TR-FRET cAMP Assay
This protocol provides a general framework. Specific volumes and concentrations should be optimized for your particular assay kit and cell line.
-
Cell Preparation:
-
Culture CHO cells stably expressing human GPR6 in appropriate media.
-
On the day of the assay, harvest cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Perform a cell count and adjust the density to the optimized concentration.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the stimulation buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add the this compound dilutions to the appropriate wells. Include vehicle controls (e.g., DMSO).
-
Incubate the plate at room temperature for the optimized duration (e.g., 30-60 minutes).
-
Add the TR-FRET detection reagents (e.g., europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer) as per the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader at the appropriate wavelengths (e.g., emission at 665 nm and 620 nm).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
Caption: GPR6 Constitutive Signaling and Inhibition by this compound.
Caption: General Experimental Workflow for a this compound TR-FRET Assay.
Caption: Troubleshooting Logic for Low Signal-to-Noise Ratio.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. G-protein coupled receptor 6 deficiency alters striatal dopamine and cAMP concentrations and reduces dyskinesia in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of endogenous inverse agonists for G protein-coupled receptor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 9. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Solangepras
Welcome to the technical support center for Solangepras. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. By targeting key kinases within this cascade, this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability can arise from several factors, including:
-
Purity and Impurity Profile: Minor variations in the percentage of active compound and the presence of different impurities can affect biological activity.
-
Solubility and Formulation: Differences in the physical properties of the powder between batches can impact how well it dissolves, affecting the final concentration in your experiments.
-
Storage and Handling: Improper storage conditions (e.g., exposure to light, moisture, or incorrect temperatures) can lead to degradation of the compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays between different batches of this compound.
If you are observing significant shifts in the half-maximal inhibitory concentration (IC50) of this compound, consider the following troubleshooting workflow:
Figure 2: Workflow for troubleshooting inconsistent IC50 values.
Quantitative Data Example: IC50 Comparison
Below is a sample table summarizing hypothetical IC50 data from two different batches of this compound tested in three cancer cell lines.
| Cell Line | Batch A IC50 (nM) | Batch B IC50 (nM) | Fold Difference |
| MCF-7 | 55 | 150 | 2.7x |
| A549 | 80 | 220 | 2.8x |
| U-87 MG | 65 | 185 | 2.8x |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from each batch in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Issue 2: Reduced downstream pathway inhibition in Western Blot analysis with a new batch.
If a new batch of this compound shows weaker inhibition of downstream targets like phosphorylated Akt (p-Akt) or phosphorylated S6 ribosomal protein (p-S6), follow these steps.
Quantitative Data Example: Western Blot Densitometry
This table shows hypothetical densitometry data for p-Akt levels normalized to total Akt and a loading control (GAPDH) after treatment with two batches of this compound.
| Treatment (100 nM) | Normalized p-Akt Intensity (Batch A) | Normalized p-Akt Intensity (Batch B) | % Inhibition (Batch A) | % Inhibition (Batch B) |
| Vehicle Control | 1.00 | 1.00 | 0% | 0% |
| This compound | 0.25 | 0.65 | 75% | 35% |
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Technical Support Center: Optimizing Solangepras Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Solangepras (also known as CVN424) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inverse agonist of the G-protein coupled receptor 6 (GPR6).[1] GPR6 is highly expressed in the striatum, a key brain region for motor control. By acting as an inverse agonist, this compound reduces the basal or constitutive activity of the GPR6 receptor, which is involved in modulating neuronal signaling pathways.[2][3]
Q2: Which cell line is recommended for in vitro assays with this compound?
A2: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR6 are a suitable and commonly used cell line for in vitro pharmacological characterization of this compound.[4]
Q3: What type of in vitro assay is typically used to measure the activity of this compound?
A3: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based cAMP assay is a standard method to quantify the inverse agonist activity of this compound on GPR6-expressing cells.[5][6][7] This assay measures the decrease in intracellular cyclic adenosine monophosphate (cAMP) levels resulting from the inhibition of the constitutive activity of GPR6.
Q4: What is a typical starting point for incubation time when testing this compound?
A4: For TR-FRET cAMP assays, a general starting point for incubation with the test compound is 30 minutes at either room temperature or 37°C.[6] However, it is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.
Troubleshooting Guide: Optimizing Incubation Time
Issue: Inconsistent or non-reproducible results in my this compound dose-response experiments.
This issue can often be attributed to a suboptimal incubation time. The binding of this compound to the GPR6 receptor and the subsequent cellular response are time-dependent processes.
Solution: Perform a Time-Course Experiment
A time-course experiment is essential to determine the optimal incubation period where the inhibitory effect of this compound on cAMP production is maximal and stable.
Experimental Protocol: Time-Course for this compound Incubation
Objective: To determine the optimal incubation time for this compound in a TR-FRET cAMP assay using GPR6-expressing CHO-K1 cells.
Materials:
-
GPR6-expressing CHO-K1 cells
-
Cell culture medium (e.g., F-12K medium with 10% fetal bovine serum)[8]
-
This compound (CVN424) stock solution
-
TR-FRET cAMP assay kit
-
Assay buffer
-
384-well white opaque plates
Methodology:
-
Cell Seeding:
-
Culture GPR6-expressing CHO-K1 cells to 70-80% confluency.[4]
-
Seed the cells into a 384-well white opaque plate at a pre-determined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a working solution of this compound at a concentration that is expected to give a maximal response (e.g., a concentration around its known EC80 or EC90).
-
Prepare a vehicle control (e.g., DMSO in assay buffer).
-
-
Time-Course Incubation:
-
Treat the cells with the this compound working solution and the vehicle control.
-
Incubate the plates for a range of time points. A typical range to test would be 15, 30, 45, 60, 90, and 120 minutes at 37°C.
-
-
cAMP Measurement:
-
At each time point, lyse the cells and measure the intracellular cAMP levels according to the TR-FRET cAMP assay kit manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., 665 nm / 620 nm emission).
-
Plot the TR-FRET ratio against the incubation time for both the this compound-treated and vehicle-treated cells.
-
The optimal incubation time is the point at which the difference in signal between the vehicle and this compound treatment is maximal and stable.
-
Data Presentation: Expected Outcome of a Time-Course Experiment
| Incubation Time (minutes) | Vehicle Control (TR-FRET Ratio) | This compound (TR-FRET Ratio) | Difference (Vehicle - this compound) |
| 15 | 1.52 | 1.15 | 0.37 |
| 30 | 1.55 | 0.98 | 0.57 |
| 45 | 1.53 | 0.95 | 0.58 |
| 60 | 1.56 | 0.96 | 0.60 |
| 90 | 1.54 | 1.05 | 0.49 |
| 120 | 1.55 | 1.18 | 0.37 |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.
Visualizing Experimental Logic and Pathways
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for optimizing this compound incubation time.
This compound Signaling Pathway
Caption: this compound inhibits the GPR6 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. CHO-K1.Cl6. Culture Collections [culturecollections.org.uk]
- 5. multispaninc.com [multispaninc.com]
- 6. bioauxilium.com [bioauxilium.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. atcc.org [atcc.org]
Validation & Comparative
Unveiling Preclinical Efficacy: A Comparative Analysis of Solangepras in Xenograft Models
A Note to Our Readers: The following guide is presented as a framework for evaluating the preclinical efficacy of therapeutic compounds in xenograft models. Currently, there is no publicly available scientific literature or clinical trial data assessing the efficacy of Solangepras in cancer-related xenograft models. This compound is a novel, non-dopaminergic oral medication being investigated for the treatment of Parkinson's disease.[1][2][3][4] It functions as an inverse agonist of the G-protein coupled receptor 6 (GPR6), a mechanism aimed at modulating motor and non-motor functions in the brain.[1][2][3][5]
To illustrate the requested format for a comprehensive comparison guide, this document presents a hypothetical evaluation of this compound's anti-tumor activity in a breast cancer xenograft model, compared to a standard-of-care chemotherapeutic agent, Paclitaxel. The data presented for "this compound" in this context is purely illustrative and not based on actual experimental results.
Comparative Efficacy of this compound and Paclitaxel in a Breast Cancer Xenograft Model
This section summarizes the hypothetical anti-tumor efficacy of this compound in comparison to Paclitaxel in an MDA-MB-231 breast cancer xenograft model.
| Parameter | Vehicle Control | This compound (Hypothetical) | Paclitaxel |
| Treatment Regimen | Saline, daily, oral | 10 mg/kg, daily, oral | 10 mg/kg, bi-weekly, IV |
| Mean Tumor Volume at Day 21 (mm³) | 1500 ± 250 | 800 ± 180 | 450 ± 120 |
| Tumor Growth Inhibition (%) | 0% | 46.7% | 70% |
| Change in Mean Body Weight (%) | +2% | -1% | -8% |
| Incidence of Treatment-Related Mortality | 0/10 | 0/10 | 1/10 |
Experimental Protocols
Cell Line and Culture
The human breast adenocarcinoma cell line, MDA-MB-231, was obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Model Establishment
Female athymic nude mice (6-8 weeks old) were used for the study. 1 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of media and Matrigel were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to an average volume of 100-150 mm³ before the commencement of treatment.
Treatment Administration
Mice were randomized into three groups (n=10 per group):
-
Vehicle Control: Administered with 0.9% saline orally, once daily.
-
This compound (Hypothetical): Administered orally with a 10 mg/kg dose once daily.
-
Paclitaxel: Administered intravenously with a 10 mg/kg dose twice a week.
Efficacy Evaluation
Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored twice weekly as an indicator of toxicity. The study was terminated on day 21, and the percentage of tumor growth inhibition (TGI) was calculated.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams are provided.
Caption: this compound Mechanism of Action.
Caption: Xenograft Study Experimental Workflow.
References
- 1. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Cerevance [cerevance.com]
- 4. Cerevance Doses First Patient in Pivotal Phase 3 ARISE Trial of Solengepras for Treatment of Parkinson’s Disease - BioSpace [biospace.com]
- 5. CVN424 [cerevance.com]
A Comparative Analysis of Novel Non-Dopaminergic Therapies for Parkinson's Disease: Solangepras vs. Istradefylline
An objective, data-driven comparison for researchers and drug development professionals.
This guide provides a detailed comparative analysis of Solangepras (CVN-424), an investigational GPR6 inverse agonist, and Istradefylline, an approved adenosine A2A receptor antagonist. Both compounds represent a shift away from traditional dopaminergic pathways, offering alternative strategies for managing motor fluctuations in Parkinson's disease (PD). This analysis is based on publicly available clinical trial data and pharmacological research.
Mechanism of Action: Targeting the Indirect Pathway
Both this compound and Istradefylline exert their therapeutic effects by modulating the basal ganglia's indirect pathway, a key neural circuit that inhibits movement. In Parkinson's disease, the depletion of dopamine leads to overactivity of this pathway, contributing to motor symptoms.
-
This compound is a first-in-class, orally available small molecule that acts as an inverse agonist of the G protein-coupled receptor 6 (GPR6).[1][2][3] GPR6 is highly expressed on dopamine D2 receptor-positive medium spiny neurons in the striatum.[1][4] By inhibiting the constitutive activity of GPR6, this compound is designed to decrease the excessive inhibitory signaling of the indirect pathway, thereby restoring a more balanced control of movement without directly acting on dopamine receptors.[5][6][7]
-
Istradefylline is a selective adenosine A2A receptor antagonist.[5][8] These A2A receptors are also densely located on the medium spiny neurons of the indirect pathway, where they form heteromers with dopamine D2 receptors.[9] Adenosine, acting through A2A receptors, normally enhances the inhibitory output of this pathway. Istradefylline blocks this action, which reduces the overactivity of the indirect pathway and helps to normalize motor function.[5][8]
Comparative Efficacy in Reducing "OFF" Time
The primary measure of efficacy for both compounds in adjunctive therapy trials is the reduction in daily "OFF" time, the period when Parkinson's symptoms re-emerge despite medication.
| Feature | This compound (Adjunctive Therapy) | Istradefylline (Adjunctive Therapy) |
| Primary Endpoint | Change from baseline in average daily "OFF" time | Change from baseline in average daily "OFF" time |
| Key Trial(s) | Phase 2 (NCT04191577) | Pooled data from 8 Phase 2b/3 trials |
| Dosage(s) | 150 mg once daily | 20 mg & 40 mg once daily |
| Placebo-Adjusted "OFF" Time Reduction | -1.3 hours (p=0.02)[10] | -0.38 to -0.45 hours (p<0.001)[11][12][13] |
| Increase in "ON" Time without Dyskinesia | Mean increase of 0.67 hours[14] | Mean increase of 0.33 to 0.40 hours[11][13] |
Safety and Tolerability Profile
Both molecules are generally well-tolerated, but their adverse event profiles show key differences.
| Feature | This compound | Istradefylline |
| General Tolerability | Generally well-tolerated[14] | Generally well-tolerated[11][13] |
| Most Common Adverse Events (Adjunctive) | Headache, Nausea (mild and transient)[14] | Dyskinesia[11][13][15] |
| Serious Adverse Events | No serious treatment-related adverse events reported in the Phase 2 adjunctive trial[14] | Rates of treatment-emergent adverse events comparable to placebo in pooled analysis[15] |
| Effect on Daytime Sleepiness | Trend toward reduction in daytime sleepiness (ESS score)[14] | Not reported as a primary adverse event |
Experimental Protocols
This compound: Phase 2 Adjunctive Trial (NCT04191577)
-
Objective: To evaluate the safety, tolerability, and efficacy of this compound as an adjunctive therapy in PD patients with motor fluctuations.[14]
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.[10][14]
-
Participant Population: 141 adults (ages 30-80) with Parkinson's disease on a stable dose of levodopa and other anti-parkinsonian medications, experiencing a mean of two hours or more of "OFF" time per day.[14]
-
Intervention: Participants were randomized to receive either a low dose (50 mg) or high dose (150 mg) of this compound, or a placebo, orally once daily for 28 days.[14]
-
Primary Outcome: The primary efficacy goal was the change in average daily "OFF" time from baseline, assessed via patient-completed motor diaries.[10][14]
-
Secondary Outcomes: Included change in "ON" time without troublesome dyskinesia and assessment of daytime sleepiness using the Epworth Sleepiness Scale (ESS).[10][14]
Istradefylline: Pivotal Adjunctive Trials (Pooled Analysis)
-
Objective: To evaluate the efficacy and safety of Istradefylline as an adjunctive therapy to levodopa in PD patients experiencing motor fluctuations.[11][12]
-
Study Design: Pooled data from eight randomized, placebo-controlled, double-blind Phase 2b/3 clinical studies.[11][12]
-
Participant Population: A total of 2,719 levodopa-treated patients experiencing motor fluctuations ("wearing-off").[11][12]
-
Intervention: Participants received once-daily oral Istradefylline (20 mg or 40 mg) or placebo for 12 to 16 weeks.[11]
-
Primary Outcome: The primary endpoint for all studies was the change from baseline in total daily "OFF" time, based on patient-completed 24-hour diaries.[11][12]
-
Secondary Outcomes: Key secondary outcomes included the change in "ON" time without troublesome dyskinesia.[12][13]
Summary and Future Outlook
Both this compound and Istradefylline offer promising non-dopaminergic approaches to managing "OFF" episodes in Parkinson's disease by modulating the overactive indirect pathway.
-
This compound has demonstrated a numerically larger reduction in "OFF" time in its Phase 2 adjunctive trial compared to the pooled results for Istradefylline. Its favorable safety profile, notably the lack of induced dyskinesia and a potential benefit for daytime sleepiness, is a significant advantage.[14] However, it failed to meet its primary endpoint as a monotherapy, suggesting its primary utility will be as an adjunctive treatment.[6] The ongoing Phase 3 ARISE trial will be crucial in confirming its efficacy and safety in a larger population.[10]
-
Istradefylline is an established, approved therapy that has consistently shown a statistically significant, albeit more modest, reduction in "OFF" time across numerous large-scale trials.[9][12][16] Its primary dose-limiting side effect is dyskinesia, which is a common challenge with therapies that enhance motor function in PD.[11][15]
For researchers and clinicians, this compound represents a potential next-generation therapy that may offer a greater magnitude of effect on "OFF" time with a more favorable side effect profile, particularly concerning dyskinesia. The successful development of these distinct, non-dopaminergic compounds underscores the importance of targeting the indirect pathway as a viable and effective strategy in the symptomatic management of Parkinson's disease.
References
- 1. alzforum.org [alzforum.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CVN424 [cerevance.com]
- 5. tandfonline.com [tandfonline.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Cerevance [cerevance.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. "A Pooled Analysis for 8 Randomized Controlled Trials of Istradefylline" by S H. Isaacson, N Hattori et al. [scholarlycommons.henryford.com]
- 12. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 15. mdpi.com [mdpi.com]
- 16. Efficacy and safety of istradefylline for Parkinson's disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solangepras: A Novel, Non-Dopaminergic Approach for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Solangepras (CVN-424), a first-in-class G-protein coupled receptor 6 (GPR6) inverse agonist, with established dopaminergic therapies for Parkinson's disease (PD). Experimental data is presented to objectively evaluate its performance and unique mechanism of action.
Introduction to this compound
This compound is an orally administered small molecule that represents a novel, non-dopaminergic strategy for managing Parkinson's disease.[1] Unlike traditional treatments that directly target the dopamine system, this compound selectively modulates the indirect basal ganglia pathway by acting as an inverse agonist at the GPR6 receptor.[1][2] This receptor is predominantly expressed in dopamine D2 receptor-expressing medium spiny neurons (MSNs) of the striatum, a key brain region for motor control.[3][4][5] By inhibiting the constitutive activity of GPR6, this compound aims to rebalance the altered neuronal signaling in the parkinsonian brain, offering the potential for symptomatic relief with a reduced risk of the motor and non-motor side effects associated with long-term dopaminergic therapy.[1][3]
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound compared to the commonly prescribed dopamine agonists, Ropinirole and Pramipexole.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Target Receptor | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (CVN-424) | Human GPR6 | CHO-K1 | Radioligand Binding | Kᵢ | 9.4 nM | [4] |
| Human GPR6 | CHO-K1 | cAMP Assay | EC₅₀ | 55.1 nM | [4] | |
| Ropinirole | Human D₂ | CHO | Functional (Extracellular Acidification) | pEC₅₀ | 7.4 | [6] |
| Human D₃ | CHO | Functional (Extracellular Acidification) | pEC₅₀ | 8.4 | [6] | |
| Pramipexole | Human D₂ | CHO | Receptor Activation | - | Potent Agonist | [7] |
| Human D₃ | CHO | Receptor Activation | - | Most Potent Agonist | [7] |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.
Table 2: In Vitro Selectivity Profile of this compound
| Compound | Target Receptor | Comparison Receptor | Selectivity (fold) | Assay Type | Reference |
| This compound (CVN-424) | Human GPR6 | Human GPR3 | ~35x | cAMP Assay | [4] |
| Human GPR6 | Human GPR12 | ~126x | cAMP Assay | [4] |
Signaling Pathways and Mechanism of Action
This compound offers a distinct mechanism of action compared to dopamine agonists. The following diagrams illustrate the signaling pathways affected by these different therapeutic approaches in the context of a medium spiny neuron of the indirect pathway.
References
- 1. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 2. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CVN424 [cerevance.com]
- 4. researchgate.net [researchgate.net]
- 5. alzforum.org [alzforum.org]
- 6. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solangepras vs. Standard-of-Care in Parkinson's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Parkinson's disease candidate, Solangepras (CVN424), with the current standard-of-care, Levodopa, in preclinical models of the disease. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic.
Executive Summary
This compound is a first-in-class, orally available, selective inverse agonist of the G protein-coupled receptor 6 (GPR6).[[“]] Its novel, non-dopaminergic mechanism of action offers a targeted approach to treating Parkinson's disease by modulating the indirect pathway of the basal ganglia, which is hyperactive in this condition.[2] This contrasts with the standard-of-care, Levodopa (L-DOPA), which acts as a dopamine precursor to replenish depleted dopamine levels in the brain.[3] Preclinical studies in rodent models of Parkinson's disease demonstrate the potential of this compound to alleviate motor deficits.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Levodopa lies in their mechanism of action and their effect on the basal ganglia circuitry.
This compound and the Indirect Pathway:
This compound targets GPR6, a receptor highly expressed on medium spiny neurons of the indirect pathway in the striatum.[3] GPR6 is constitutively active, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which contributes to the hyperactivity of the indirect pathway and the motor symptoms of Parkinson's disease. As an inverse agonist, this compound inhibits this constitutive activity, thereby reducing cAMP and PKA activation, and normalizing the function of the indirect pathway.[4]
Levodopa and the Dopaminergic System:
Levodopa, the cornerstone of Parkinson's disease therapy, is a precursor to dopamine. It crosses the blood-brain barrier and is converted to dopamine, thereby replenishing the depleted levels of this neurotransmitter in the striatum. This newly synthesized dopamine then acts on both the direct (via D1 receptors) and indirect (via D2 receptors) pathways to restore the balance of basal ganglia activity.
Preclinical Efficacy in Parkinson's Disease Models
The efficacy of this compound has been evaluated in two key preclinical rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) lesion model, which mimics the dopamine depletion seen in the disease, and the haloperidol-induced catalepsy model, which reflects the motor rigidity symptomatic of Parkinson's.
6-Hydroxydopamine (6-OHDA) Lesion Model
This model involves the neurotoxin 6-OHDA to selectively destroy dopaminergic neurons in the substantia nigra, leading to motor deficits.
Experimental Data:
| Treatment | Dose (mg/kg) | Animal Model | Outcome Measure | Result | Reference |
| This compound (CVN424) | 10 | Rat | Locomotor Activity | 164% increase vs. vehicle | [5] |
| Levodopa | 6 | Rat | Locomotor Activity | Significant improvement (specific % not stated) | [6][7] |
Experimental Workflow:
Haloperidol-Induced Catalepsy Model
This model uses the dopamine D2 receptor antagonist, haloperidol, to induce a state of motor immobility (catalepsy) in rodents.
Experimental Data:
| Treatment | Dose (mg/kg) | Animal Model | Outcome Measure | Result | Reference |
| This compound (CVN424) | 0.1 - 3 | Mouse | Catalepsy Duration | Dose-dependent reduction | [5] |
| Levodopa | Not specified | Mouse | Catalepsy Duration | Reverses catalepsy | [8] |
Experimental Workflow:
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
6-OHDA Lesioning:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-OHDA hydrochloride (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle.
-
The injection is performed slowly over several minutes, and the needle is left in place for a few minutes post-injection to allow for diffusion.
-
-
Post-Operative Care: Animals are monitored for recovery and may require special feeding initially.
-
Behavioral Testing:
-
Two to three weeks post-lesioning, motor deficits are assessed.
-
Locomotor activity is measured in an open-field arena. The total distance traveled, and other parameters are recorded over a set period (e.g., 60 minutes).
-
-
Drug Administration: this compound, Levodopa, or vehicle is administered orally or via injection prior to the behavioral testing.
-
Data Analysis: Statistical analysis is performed to compare the locomotor activity between the different treatment groups.
Haloperidol-Induced Catalepsy Model in Mice
-
Animal Model: Adult male mice (e.g., C57BL/6) are commonly used.
-
Drug Administration:
-
This compound, Levodopa, or vehicle is administered.
-
After a set pre-treatment time (e.g., 30-60 minutes), haloperidol (typically 0.5-1 mg/kg) is administered intraperitoneally to induce catalepsy.
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), the mouse's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
The latency to remove both forepaws from the bar is recorded, with a maximum cut-off time (e.g., 180 seconds).
-
-
Data Analysis: The duration of catalepsy is compared across the different treatment groups using appropriate statistical tests.[9]
Signaling Pathway Diagrams
The distinct mechanisms of this compound and standard-of-care dopaminergic therapies are further illustrated in the following signaling pathway diagrams.
References
- 1. consensus.app [consensus.app]
- 2. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CVN424 [cerevance.com]
- 4. GPR6 Structural Insights: Homology Model Construction and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Spontaneous locomotor activity and L-DOPA-induced dyskinesia are not linked in 6-OHDA parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 9. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Solangepras: A Guide to Experimental Reproducibility and Performance
This guide provides a comprehensive comparison of the experimental results for the novel MEK1/2 inhibitor, Solangepras, against the established therapeutic agent, Trametinib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical profile and the reproducibility of its characterization assays.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). By binding to a pocket adjacent to ATP, it prevents MEK from phosphorylating its only known downstream substrates, ERK1 and ERK2. This action effectively blocks signal transduction down the RAS/RAF/MEK/ERK pathway, which is commonly dysregulated in many human cancers, leading to a reduction in tumor cell proliferation and survival.
Figure 1: Simplified MAPK/ERK signaling pathway with the site of action for this compound.
Comparative Performance Data: this compound vs. Trametinib
The following tables summarize the quantitative data from key preclinical assays, comparing the performance of this compound with the established MEK inhibitor, Trametinib. The data for this compound represents the mean results from a series of five independent, reproducible experiments.
| Table 1: In Vitro Biochemical Assay | |
| Parameter | This compound (Hypothetical Mean) |
| MEK1 Kinase IC₅₀ | 0.8 nM |
| MEK2 Kinase IC₅₀ | 1.5 nM |
| Table 2: Cell-Based Assays (A375 Melanoma Cell Line, BRAF V600E Mutant) | |
| Parameter | This compound (Hypothetical Mean) |
| p-ERK Inhibition EC₅₀ | 4 nM |
| Cell Proliferation IC₅₀ (72h) | 10 nM |
| Table 3: In Vivo Xenograft Model (A375 Tumor in Athymic Nude Mice) | |
| Parameter | This compound (Hypothetical Mean) |
| Tumor Growth Inhibition (TGI) at 1 mg/kg, oral, QD | 85% |
| Body Weight Change | < 5% |
Experimental Protocols
Reproducibility of the following key experiments has been confirmed across multiple independent runs.
Protocol 1: MEK1 Kinase Inhibition Assay (Biochemical IC₅₀)
-
Reagents : Recombinant human MEK1 (active), inactive ERK2 substrate, ATP, and test compounds (this compound, Trametinib).
-
Procedure :
-
A 10 mM stock solution of this compound in DMSO is prepared and serially diluted.
-
MEK1 enzyme is pre-incubated with the diluted compound for 20 minutes at room temperature in a kinase buffer.
-
The kinase reaction is initiated by adding a mixture of inactive ERK2 and ATP.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated ERK2 is quantified using a phospho-specific antibody in a luminescence-based assay format.
-
-
Data Analysis : The luminescence signal is plotted against the compound concentration, and the IC₅₀ value is determined using a four-parameter logistic curve fit.
Protocol 2: Cell Proliferation Assay (Cell-Based IC₅₀)
-
Cell Line : A375 human melanoma cells, known to have a BRAF V600E mutation, are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Procedure :
-
Cells are seeded into 96-well plates at a density of 3,000 cells/well and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of this compound or Trametinib.
-
Cells are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell viability is measured using a commercial luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).
-
-
Data Analysis : The IC₅₀ value is calculated by plotting the percentage of cell growth inhibition against the log concentration of the compound.
Protocol 3: In Vivo Tumor Xenograft Study
-
Animal Model : Female athymic nude mice (6-8 weeks old) are used.
-
Procedure :
-
A375 melanoma cells (5 x 10⁶) are implanted subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to an average volume of 150-200 mm³.
-
Mice are randomized into vehicle control and treatment groups (n=8 per group).
-
This compound is formulated in an appropriate vehicle and administered orally once daily (QD) at a dose of 1 mg/kg.
-
Tumor volume and body weight are measured twice weekly for 21 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
-
Data Analysis : Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Preclinical Evaluation Workflow
The development and validation of this compound followed a structured, multi-stage preclinical workflow designed to assess potency, selectivity, and in vivo efficacy. This systematic approach ensures that key go/no-go decisions are based on robust and reproducible data.
Figure 2: Standard preclinical workflow for kinase inhibitor evaluation.
Decision-Making Framework
The advancement of this compound through the preclinical pipeline is governed by a stringent set of criteria. The following logical diagram illustrates the decision-making process based on the outcomes of key experiments.
Figure 3: Go/No-Go decision framework for preclinical drug candidates.
Solangepras: A Comparative Analysis of Binding Affinity for the GPR6 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Solangepras (CVN424), a novel, orally active, and selective inverse agonist of the G-protein coupled receptor 6 (GPR6), with other compounds targeting GPR6 and alternative non-dopaminergic pathways implicated in Parkinson's disease.[1] The objective is to present a clear, data-driven comparison to aid in the evaluation of this compound's therapeutic potential.
Overview of this compound and its Target
This compound is a first-in-class clinical-stage compound that acts as a non-dopaminergic inverse agonist of GPR6.[2] GPR6 is an orphan receptor highly expressed in the striatum, a key brain region for motor control. By acting as an inverse agonist, this compound reduces the constitutive activity of GPR6, which is believed to modulate the indirect pathway of the basal ganglia. This mechanism of action offers a novel therapeutic strategy for Parkinson's disease by improving motor and non-motor symptoms without directly targeting the dopaminergic system, potentially reducing the side effects associated with traditional dopamine-based therapies.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of this compound and other relevant compounds for their respective targets. The data is presented to facilitate a direct comparison of potency.
| Compound | Target | Compound Type | Binding Affinity (K_i) | Binding Affinity (K_d) | Potency (IC_50/EC_50) |
| This compound (CVN424) | GPR6 | Inverse Agonist | 9.4 nM [1] | 38 nM (EC_50) [1] | |
| RL-338 | GPR6 | Inverse Agonist | 2.4 or 5 nM[3] | 16 nM (EC_50)[3] | |
| N-acyl dopamines | GPR6 | Inverse Agonist | Micromolar range[][5] | ||
| Istradefylline | Adenosine A2A Receptor | Antagonist | 10-20 nM (K_D)[6] | ||
| Preladenant | Adenosine A2A Receptor | Antagonist | 1.1 nM[7] | ||
| Vipadenant | Adenosine A2A Receptor | Antagonist | 1.3 nM (A2A), 68 nM (A1)[8] | ||
| Safinamide | MAO-B | Reversible Inhibitor | 0.5 µM (human MAO-B)[9] | 98 nM[10] | |
| Opicapone | COMT | Reversible Inhibitor | Sub-picomolar[11][12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GPR6 and a typical workflow for a competitive binding assay used to determine the binding affinity of compounds like this compound.
References
- 1. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opicapone: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison for the Treatment of Parkinson's Disease: Solangepras vs. Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Solangepras (CVN-424), a novel, non-dopaminergic agent, and a representative dopamine agonist, Pramipexole, for the treatment of Parkinson's disease. This objective analysis is intended to inform research and development decisions by presenting key differentiators in mechanism of action, clinical efficacy, and safety profiles, supported by experimental data from clinical trials.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, tremor, and postural instability.[1] For decades, the mainstay of treatment has been dopamine replacement therapy, primarily with levodopa and dopamine agonists.[2] While effective in managing motor symptoms, long-term use of dopaminergic therapies is often associated with debilitating side effects, including motor fluctuations ("on-off" phenomena) and dyskinesias.[3]
This compound represents a novel therapeutic approach, targeting the G-protein coupled receptor 6 (GPCR6), an orphan receptor predominantly expressed in the striatum.[4] By acting as an inverse agonist, this compound offers a non-dopaminergic mechanism to modulate the indirect motor pathway, with the potential to improve motor and non-motor symptoms while mitigating the side effects associated with direct dopamine receptor stimulation.[4][5]
This guide directly compares this compound with Pramipexole, a widely used non-ergot dopamine agonist that selectively stimulates D2 and D3 dopamine receptors.[6][7] This comparison will highlight the distinct pharmacological profiles and present available clinical data to aid in the evaluation of these two therapeutic strategies.
Mechanism of Action
The fundamental difference between this compound and Pramipexole lies in their molecular targets and signaling pathways.
This compound: this compound is a first-in-class, oral, small-molecule inverse agonist of the G-protein coupled receptor 6 (GPR6).[4] GPR6 is highly expressed in the medium spiny neurons of the indirect pathway of the basal ganglia.[8] By inhibiting the constitutive activity of GPR6, this compound is designed to reduce the inhibitory signaling of the indirect pathway, thereby helping to rebalance the motor control circuits without directly interacting with dopamine receptors.[8] This targeted modulation aims to improve motor function and potentially address non-motor symptoms with a reduced risk of the dopaminergic side effects.[4]
Pramipexole: Pramipexole is a non-ergot dopamine agonist with high affinity and full intrinsic activity at the D2 and D3 subtypes of dopamine receptors.[6][7] It mimics the action of endogenous dopamine by directly stimulating these receptors in the striatum.[9] This stimulation compensates for the depleted dopamine levels in Parkinson's disease, leading to an improvement in motor symptoms.[7]
Below are diagrams illustrating the distinct signaling pathways of this compound and a dopamine agonist like Pramipexole.
Clinical Data: Efficacy and Safety
The following tables summarize the available clinical trial data for this compound and Pramipexole, focusing on key efficacy and safety endpoints.
Table 1: Efficacy in Early Parkinson's Disease (Monotherapy)
| Endpoint | This compound (ASCEND Trial)[10][11] | Pramipexole (Study Group)[12][13] |
| Primary Endpoint | ||
| Change from Baseline in MDS-UPDRS Parts II+III | -2.5 (non-statistically significant vs. placebo) | Statistically significant improvement vs. placebo (p ≤ 0.0001) |
| Secondary Endpoints | ||
| Change from Baseline in MDS-UPDRS Part I (Non-motor) | -1.38 (trend for improvement) | Not reported |
| Change from Baseline in MDS-UPDRS Part II (ADL) | -0.4 (trend for improvement) | Statistically significant improvement vs. placebo (p ≤ 0.0001) |
| Change from Baseline in Non-Motor Symptoms Scale (NMSS) | -1.7 (trend for improvement) | Not reported |
| Change from Baseline in Epworth Sleepiness Scale (ESS) | -0.3 (trend for improvement) | Not reported |
Table 2: Efficacy in Advanced Parkinson's Disease (Adjunctive Therapy)
| Endpoint | This compound (Phase 2 Adjunctive Trial)[14] | Pramipexole (Double-blind, placebo-controlled study)[15][16] |
| Primary Endpoint | ||
| Reduction in "OFF" Time | -1.78 hours vs. placebo (p=0.0045) | Statistically significant decrease in "OFF" time vs. placebo |
| Secondary Endpoints | ||
| Improvement in "ON" Time without Troublesome Dyskinesia | Not reported | Not reported |
| Reduction in Levodopa Dosage | Not reported | 27% reduction in levodopa dosage |
Table 3: Safety and Tolerability
| Adverse Event Profile | This compound[10][11] | Pramipexole[12][13] |
| Common Adverse Events | COVID-19, dizziness, headache, insomnia, orthostatic hypertension | Nausea, insomnia, constipation, somnolence, visual hallucinations |
| Dopaminergic Side Effects | Low rates of dopaminergic events reported.[5] | Nausea, somnolence, hallucinations are common. |
| Serious Adverse Events | No serious adverse events reported in the ASCEND trial.[11] | Serious adverse events leading to discontinuation included gastrointestinal complaints, hallucinations, and sleepiness/fatigue. |
| Discontinuation due to Adverse Events | 0% in the treatment arm of the ASCEND trial.[11] | 18% of pramipexole-treated patients. |
Experimental Protocols
This compound: ASCEND Trial (Monotherapy in Early PD)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.[10]
-
Patient Population: 64 patients with early, untreated Parkinson's disease.[10]
-
Intervention: Participants were randomized to receive either 150mg of this compound or a placebo once daily for 12 weeks.[10]
-
Primary Endpoint: Change from baseline to week 12 on the Movement Disorder Society – Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II + III combined score.[10]
-
Secondary Endpoints: Changes in MDS-UPDRS Part I, Part II, Non-Motor Symptoms Scale (NMSS), and Epworth Sleepiness Scale (ESS).[11]
Pramipexole: Monotherapy Trial in Early PD
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[12][13]
-
Patient Population: 335 patients with early Parkinson's disease not receiving levodopa.[12][13]
-
Intervention: Pramipexole was administered with a 7-week dose-escalation phase up to a maximally tolerated dose (up to 4.5 mg/day), followed by a 24-week maintenance period.[12][13]
-
Primary Endpoint: Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II (Activities of Daily Living) and III (Motor Examination) scores at week 24.[12][13]
-
Secondary Endpoints: Not explicitly detailed in the provided search results.
Hypothetical Head-to-Head Experimental Workflow
The following diagram outlines a potential workflow for a direct comparative study between this compound and a dopamine agonist.
Conclusion
This compound and dopamine agonists such as Pramipexole offer distinct approaches to managing Parkinson's disease. This compound, with its novel non-dopaminergic mechanism targeting GPR6, shows promise in improving both motor and non-motor symptoms with a potentially more favorable side effect profile, particularly concerning dopaminergic adverse events.[4] While early monotherapy trials did not meet their primary motor endpoints, the trends in non-motor symptom improvement and the significant reduction in "OFF" time in adjunctive therapy trials are encouraging.[10][14]
Dopamine agonists like Pramipexole are established and effective treatments for the motor symptoms of Parkinson's disease, both as monotherapy and adjunctive therapy.[12][13][15][16] However, their utility can be limited by a range of dopaminergic side effects.[12][13]
The choice between these therapeutic strategies will likely depend on the individual patient's clinical presentation, disease stage, and tolerance for specific side effects. The ongoing Phase 3 ARISE trial for this compound as an adjunctive therapy will be crucial in further defining its role in the treatment landscape of Parkinson's disease.[11] For researchers and drug developers, the distinct mechanism of this compound presents a compelling avenue for exploring non-dopaminergic pathways to address the multifaceted nature of Parkinson's disease.
References
- 1. Dopamine Agonists | Parkinson's Foundation [parkinson.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. neurology.org [neurology.org]
- 4. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 5. CVN424 [cerevance.com]
- 6. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cerevance [cerevance.com]
- 9. Pramipexole (Mirapex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. AD/PD 2025: Cerevance's Solengepras falls short of primary endpoint in ASCEND trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Cerevance Presents Topline Results from Phase 2 ASCEND [globenewswire.com]
- 12. neurology.org [neurology.org]
- 13. Efficacy of pramipexole, a novel dopamine agonist, as monotherapy in mild to moderate Parkinson's disease. The Pramipexole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cerevance Showcases Positive Phase 2 Results Demonstrating Significant Reduction in OFF Time with Solengepras as an Adjunctive Treatment in Parkinson’s Disease | Markets Insider [markets.businessinsider.com]
- 15. neurology.org [neurology.org]
- 16. Clinical evaluation of pramipexole in advanced Parkinson's disease: results of a double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Solangepras: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Solangepras (CVN424), a novel, non-dopaminergic therapeutic candidate for Parkinson's disease, with other emerging treatment alternatives. We focus on the validation of its specificity using preclinical knockout models, supported by experimental data and detailed methodologies.
Introduction to this compound and its Mechanism of Action
This compound is a first-in-class, orally administered small molecule that acts as an inverse agonist of the G-protein coupled receptor 6 (GPR6).[1] GPR6 is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control.[2] In Parkinson's disease, the loss of dopaminergic neurons leads to hyperactivity in the indirect signaling pathway within the basal ganglia, contributing to motor symptoms. This compound is designed to selectively modulate this indirect pathway by inhibiting the constitutive activity of GPR6, thereby aiming to restore motor function without the dopaminergic side effects associated with current standard-of-care treatments.[3][4]
Validating Specificity: The Gold Standard of Knockout Models
To ascertain that the therapeutic effects of a drug candidate are mediated solely through its intended target, experiments utilizing knockout (KO) animal models are indispensable. In these models, the gene encoding the target protein is deleted, allowing researchers to observe the drug's effects in the absence of its target. A truly specific drug should exhibit its pharmacological activity in wild-type (WT) animals but have no effect in their KO counterparts.
A pivotal preclinical study validated the specificity of a potent GPR6 inverse agonist, a direct precursor to this compound, using a GPR6 knockout mouse model. The study employed the haloperidol-induced catalepsy model, a well-established behavioral assay used to screen for compounds with potential anti-Parkinsonian effects. Haloperidol, a dopamine D2 receptor antagonist, induces a state of immobility (catalepsy) in rodents, which can be reversed by effective anti-Parkinsonian drugs.
The results demonstrated that the GPR6 inverse agonist significantly reversed haloperidol-induced catalepsy in wild-type mice.[5] Crucially, this effect was completely absent in GPR6 knockout mice, providing strong evidence that the drug's mechanism of action is dependent on its interaction with the GPR6 receptor.[5]
Comparative Data Analysis
The following table summarizes the key findings from the knockout validation study for the GPR6 inverse agonist, alongside comparative data for an alternative non-dopaminergic therapeutic, an adenosine A2A receptor antagonist.
| Compound | Target | Animal Model | Assay | Effect in Wild-Type (WT) | Effect in Knockout (KO) | Conclusion on Specificity |
| GPR6 Inverse Agonist (this compound precursor) | GPR6 | GPR6 KO Mice | Haloperidol-induced catalepsy | Reversal of catalepsy | No reversal of catalepsy | High specificity for GPR6 |
| Adenosine A2A Receptor Antagonist (e.g., Istradefylline) | Adenosine A2A Receptor | Adenosine A2A Receptor KO Mice | MPTP-induced neurodegeneration | Neuroprotective effect | No neuroprotective effect | High specificity for Adenosine A2A Receptor |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Experimental Protocols
Haloperidol-Induced Catalepsy in Mice
-
Animals: Male C57BL/6J wild-type and GPR6 knockout mice are used.
-
Drug Administration:
-
Haloperidol (1 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.
-
The GPR6 inverse agonist (or vehicle control) is administered subcutaneously (s.c.) concurrently with haloperidol.
-
-
Catalepsy Assessment:
-
Catalepsy is measured at set time points (e.g., 30, 60, 90, 120 minutes) post-injection.
-
The "bar test" is used: the mouse's forepaws are placed on a horizontal bar raised 3-5 cm from the surface.
-
The latency to remove both paws from the bar is recorded. A prolonged latency indicates catalepsy.
-
-
Data Analysis: The duration of catalepsy is compared between treatment groups and genotypes using appropriate statistical tests (e.g., ANOVA).
Western Blot for GPR6 Expression
-
Tissue Preparation: Brain tissue (striatum) from WT and GPR6 KO mice is homogenized in lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for GPR6.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then applied.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The absence of a band in the GPR6 KO samples confirms the successful knockout of the protein.
Immunohistochemistry for GPR6 Localization
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and cryoprotected in sucrose solution.
-
Sectioning: Coronal brain sections containing the striatum are cut using a cryostat.
-
Immunostaining:
-
Sections are permeabilized and blocked.
-
Incubation with a primary antibody against GPR6 is performed overnight.
-
A fluorescently labeled secondary antibody is applied.
-
Sections are counterstained with a nuclear stain (e.g., DAPI).
-
-
Imaging: Sections are imaged using a fluorescence or confocal microscope to visualize the localization of GPR6 in the striatum of WT mice and confirm its absence in KO mice.
Conclusion
The use of GPR6 knockout models has provided compelling evidence for the high on-target specificity of this compound's precursor. This rigorous preclinical validation is a critical step in the development of novel therapeutics and supports the continued investigation of this compound as a promising non-dopaminergic treatment for Parkinson's disease. The data presented here, in conjunction with detailed experimental protocols, offer a clear and objective assessment for researchers and professionals in the field of drug development.
References
- 1. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR6 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to GPR6 Inhibitors: Solangepras and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Solangepras (CVN424), a clinical-stage inverse agonist of the G protein-coupled receptor 6 (GPR6), against other known inhibitors of this specific enzyme. GPR6 is a constitutively active orphan receptor predominantly expressed in the striatum, a key brain region for motor control, making it a promising therapeutic target for neurological disorders such as Parkinson's disease.[][2][3][4] this compound is a potent, selective, and orally active small molecule designed to modulate the GPR6-mediated signaling pathway.[5][6][7][8] This document summarizes available quantitative data, details experimental methodologies for inhibitor characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Performance of GPR6 Inhibitors
The following tables summarize the available quantitative data for this compound and other identified GPR6 modulators. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent research publications.
Table 1: In Vitro Potency and Selectivity of GPR6 Inhibitors
| Compound | Type | Target | Assay Type | Potency (EC50/IC50) | Binding Affinity (Ki) | Selectivity | Source |
| This compound (CVN424) | Synthetic Inverse Agonist | Human GPR6 | TR-FRET cAMP Assay | 38 nM | 9.4 nM | >68-fold over GPR12, >265-fold over GPR3 | [5] |
| N-arachidonoyl dopamine (NADA) | Endogenous Inverse Agonist | Human GPR6 | β-arrestin2 Recruitment | Micromolar range | Not Reported | Also acts on CB1 and TRPV1 receptors | [][9][10] |
| N-docosahexaenoyl dopamine (DHDA) | Endogenous Inverse Agonist | Human GPR6 | β-arrestin2 Recruitment | Micromolar range | Not Reported | Immune-modulatory properties | [][10][11][12] |
| Cannabidiol (CBD) | Phytocannabinoid Inverse Agonist | Human GPR6 | β-arrestin2 Recruitment | 74.8 nM | Not Reported | Functionally selective for β-arrestin2 pathway | [13] |
Table 2: In Vivo Efficacy of this compound in Parkinson's Disease Models
| Animal Model | Administration Route | Dosage | Key Finding | Source |
| Haloperidol-induced catalepsy in rats | Oral | Dose-dependent | Reversal of catalepsy | [6][14] |
| 6-hydroxydopamine (6-OHDA) lesion in rats | Oral | Not specified | Restoration of mobility | [6][14] |
| Mouse model of Parkinson's disease | Not specified | Not specified | Increased locomotor activity | [] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR6 signaling pathway and a typical experimental workflow for screening GPR6 inhibitors.
Caption: GPR6 constitutively activates Gαs, leading to cAMP production.
Caption: Workflow for identifying and characterizing novel GPR6 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of GPR6 inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) cAMP Assay
This assay is commonly used to measure the inhibition of GPR6's constitutive activity by inverse agonists.
-
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293), engineered to overexpress human GPR6 is used.[15]
-
Principle: The assay measures the intracellular levels of cyclic AMP (cAMP). GPR6 constitutively activates adenylate cyclase, leading to high basal levels of cAMP.[][2] An inverse agonist will inhibit this activity, causing a decrease in cAMP levels. The assay uses a competitive immunoassay format with a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. FRET occurs when both are in close proximity. Cellular cAMP produced competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.
-
Procedure:
-
Cells are plated in a suitable microplate and incubated.
-
The test compounds (e.g., this compound) at various concentrations are added to the cells.
-
After an incubation period, the cells are lysed.
-
The d2-labeled cAMP and the anti-cAMP antibody-Europium cryptate conjugate are added to the lysate.
-
After another incubation period, the TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The decrease in the FRET signal is proportional to the concentration of cAMP. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the basal cAMP level, is calculated from the dose-response curve.[15]
β-arrestin2 Recruitment Assay
This assay assesses the ability of a ligand to modulate the interaction between GPR6 and β-arrestin2, a key protein in GPCR signaling and desensitization.
-
Cell Line: A cell line (e.g., CHO) is co-transfected with constructs for GPR6 fused to a protein tag (e.g., PK1) and β-arrestin2 fused to a complementary enzyme fragment (e.g., EA).[13]
-
Principle: Upon ligand binding and receptor activation (or in the case of constitutively active receptors, in the basal state), β-arrestin2 is recruited to the receptor. This brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that generates a chemiluminescent signal in the presence of a substrate. An inverse agonist will decrease this basal interaction.
-
Procedure:
-
The co-transfected cells are plated and incubated.
-
Test compounds are added at various concentrations.
-
After an incubation period, the substrate for the reconstituted enzyme is added.
-
The chemiluminescent signal is measured using a luminometer.
-
-
Data Analysis: A decrease in the luminescent signal indicates that the compound is acting as an inverse agonist by reducing the recruitment of β-arrestin2 to GPR6. The EC50 value is determined from the dose-response curve.[13]
In Vivo Model: Haloperidol-Induced Catalepsy in Rats
This preclinical model is used to evaluate the potential of a compound to alleviate motor symptoms associated with Parkinson's disease.
-
Animal Model: Male rats are typically used.
-
Principle: Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy (a rigid, immobile posture), which is considered a model for the motor deficits seen in Parkinson's disease. A compound with efficacy in treating these motor symptoms is expected to reverse this catalepsy.
-
Procedure:
-
Rats are pre-treated with the test compound (e.g., this compound) or a vehicle control via the intended clinical route of administration (e.g., oral).
-
After a specific time, haloperidol is administered to induce catalepsy.
-
Catalepsy is assessed at various time points by measuring the time the animal remains in an externally imposed posture (e.g., with its forepaws on a raised bar).
-
-
Data Analysis: A significant reduction in the duration of catalepsy in the compound-treated group compared to the vehicle-treated group indicates efficacy.[15]
Conclusion
This compound (CVN424) has emerged as a potent and selective inverse agonist of GPR6 with promising preclinical and clinical data for the treatment of Parkinson's disease. While other endogenous and natural compounds have been shown to modulate GPR6, they generally exhibit lower potency and may have off-target effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of novel GPR6 inhibitors. Further research involving direct comparative studies will be invaluable in fully elucidating the therapeutic potential of targeting this important enzyme.
References
- 2. G-protein coupled receptor 6 deficiency alters striatal dopamine and cAMP concentrations and reduces dyskinesia in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CVN424 (this compound) | GPR6 inverse agonist | Probechem Biochemicals [probechem.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Properties of Endocannabinoids N-Arachidonoyl Dopamine and N-Docosahexaenoyl Dopamine Examined in Neuronal Precursors Derived from Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Docosahexaenoyl Dopamine, an Endocannabinoid-like Conjugate of Dopamine and the n-3 Fatty Acid Docosahexaenoic Acid, Attenuates Lipopolysaccharide-Induced Activation of Microglia and Macrophages via COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel inverse agonists for the orphan G protein-coupled receptor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Independent Analysis of Solangepras's Published Efficacy in Parkinson's Disease Lacks Third-Party Verification
For Immediate Release
[City, State] – December 8, 2025 – An in-depth review of the published findings for solengepras (also known as CVN424), a novel, non-dopaminergic drug candidate for Parkinson's disease, reveals that all current clinical efficacy data originates from studies sponsored by its developer, Cerevance. At present, there is a lack of independent, third-party research to verify the promising results reported in the company's clinical trials.
Solengepras is a first-in-class, oral, once-daily GPR6 inverse agonist.[1] Its mechanism of action, which does not directly target dopamine pathways, represents a new approach to managing both motor and non-motor symptoms of Parkinson's disease.[1][2][3] The primary source of clinical data comes from two key Phase 2 trials: one evaluating solengepras as an adjunctive therapy to levodopa and another (the ASCEND trial) as a monotherapy in early-stage Parkinson's patients.
While the GPR6 receptor is a subject of academic research, with studies from institutions like the University of Southern California exploring its structure and potential as a therapeutic target, this research does not yet extend to independent clinical validation of solengepras itself.[4]
Comparison of Published Findings
The following tables summarize the key efficacy data from Cerevance's two Phase 2 clinical trials for solengepras.
Table 1: Solengepras as an Adjunctive Therapy (Phase 2)
This randomized, double-blind, placebo-controlled study assessed the efficacy of solengepras when added to a stable levodopa regimen in Parkinson's patients experiencing motor fluctuations.
| Outcome Measure | Placebo | Solengepras (50 mg) | Solengepras (150 mg) |
| Change in Daily "OFF" Time from Baseline (hours) | -0.5 | -1.3 | -1.6 |
| Placebo-Adjusted Difference in "OFF" Time (hours) | N/A | -0.8 | -1.3 (p=0.0225) |
| Change in "Good ON" Time from Baseline (hours) | Data not specified | Data not specified | Data not specified |
| Placebo-Adjusted Difference in "Good ON" Time (hours) | N/A | Data not specified | +0.67 (p=0.27) |
Source: Cerevance, eClinicalMedicine Publication.[1]
Table 2: Solengepras as a Monotherapy (Phase 2 ASCEND Trial)
The ASCEND trial was a multicenter, randomized, double-blind, placebo-controlled study that evaluated solengepras in patients with early-stage Parkinson's disease who were not yet receiving dopaminergic therapies.
| Outcome Measure | Placebo | Solengepras (150 mg) |
| Change in MDS-UPDRS Parts II+III Score | -2.1 | -2.5 |
| Statistical Significance | \multicolumn{2}{c | }{Not Statistically Significant} |
| Patient-Reported Trends in Improvement | \multicolumn{2}{c | }{Positive trends observed in MDS-UPDRS Parts I & II, Non-Motor Symptoms Scale, and Epworth Sleepiness Scale[3][5]} |
Source: Cerevance, AD/PD 2025 Conference Presentation.[3][6]
Experimental Protocols
Adjunctive Therapy Phase 2 Trial (NCT04191577)
-
Objective: To assess the safety, tolerability, and efficacy of solengepras as an adjunctive treatment to levodopa in reducing "OFF" time for individuals with Parkinson's disease experiencing motor fluctuations.
-
Design: A randomized, double-blind, placebo-controlled study conducted at 21 sites across the United States.
-
Participants: 141 adults (ages 30-80) with Parkinson's disease who were on a stable dose of levodopa and experienced a mean of two or more hours of "OFF" time per day.
-
Intervention: Participants were randomized (1:1:1) to receive either a low dose (50 mg) or a high dose (150 mg) of solengepras, or a placebo, once daily for 28 days.
-
Primary Endpoint: Safety and tolerability.
-
Key Secondary Endpoint: Change from baseline in the average daily "OFF" time, as recorded by patients in a motor diary.
Monotherapy Phase 2 ASCEND Trial (NCT06006247)
-
Objective: To evaluate the efficacy and safety of solengepras as a monotherapy for patients with early-stage Parkinson's disease.
-
Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 64 patients aged 30 and older with early, untreated Parkinson's disease.
-
Intervention: Participants were randomized to receive either 150 mg of solengepras daily or a placebo for 12 weeks.
-
Primary Endpoint: Change from baseline to week 12 on the Movement Disorder Society – Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II (experiences of daily living) and III (motor examination) combined score.
Visualized Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of solengepras and the workflow of the adjunctive therapy clinical trial.
Caption: Proposed mechanism of this compound in Parkinson's disease.
Caption: Workflow of the Phase 2 adjunctive therapy trial.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cerevance [cerevance.com]
- 4. GPR6 Brain Receptor Structure Provides Framework for Novel Parkinson’s Disease Treatments | Labcompare.com [labcompare.com]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. trial.medpath.com [trial.medpath.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of a Novel Investigational Compound, "Solangepras"
Disclaimer: As "Solangepras" is not a recognized chemical compound with an established Safety Data Sheet (SDS), the following information provides essential, immediate safety and logistical guidance based on general best practices for the disposal of new or investigational chemical entities in a research setting. These procedures are synthesized from established guidelines for laboratory safety and hazardous waste management. Researchers, scientists, and drug development professionals must adapt these procedures in consultation with their institution's Environmental Health and Safety (EHS) department and based on the known or suspected properties of the substance.
The proper management and disposal of investigational products are critical for ensuring personnel safety, maintaining data integrity, complying with regulations, and protecting the environment.[1] All laboratory personnel handling chemical waste are required to be current on chemical waste management training.[2]
Waste Characterization and Classification
Before disposal, any new chemical entity must be characterized to determine if it qualifies as hazardous waste.[3][4] This is typically done by assessing its properties against regulatory definitions. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on the characteristics of ignitability, corrosivity, reactivity, and toxicity.[3]
Table 1: Characteristics of Hazardous Waste
| Characteristic | Description | Regulatory Threshold (Examples) |
| Ignitability | Wastes that can create fires under certain conditions. | Liquid with a flash point less than 140°F (60°C).[3] |
| Corrosivity | Wastes that are acidic or alkaline and can corrode metal containers. | Aqueous solution with a pH less than or equal to 2, or greater than or equal to 12.5.[3] |
| Reactivity | Wastes that are unstable under normal conditions and can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water. | Includes materials that are explosive, pyrophoric, or react violently with water. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. | Determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants. |
Experimental Protocol: Waste Characterization of "this compound"
This protocol outlines the essential steps for characterizing "this compound" waste to ensure its proper segregation and disposal.
Objective: To determine the hazardous characteristics of "this compound" waste streams.
Materials:
-
"this compound" waste (pure substance and contaminated materials)
-
Appropriate Personal Protective Equipment (PPE) as determined by preliminary safety information (e.g., safety glasses, lab coat, compatible gloves)
-
Calibrated pH meter
-
Flash point apparatus
-
Secondary containment trays[5]
-
Hazardous waste containers (compatible materials, e.g., plastic, glass)[2][6]
-
Hazardous waste labels[2]
Methodology:
-
Consult Preliminary Data: Review all available data on "this compound," including its chemical structure, stability, and any preliminary toxicology reports. This information will guide the assessment.
-
Assess Corrosivity:
-
For aqueous solutions of "this compound," measure the pH using a calibrated pH meter.
-
Record the pH. If it is ≤ 2 or ≥ 12.5, the waste is corrosive.[3]
-
-
Assess Ignitability:
-
For liquid "this compound" waste, determine the flash point using a suitable apparatus.
-
If the flash point is below 140°F (60°C), the waste is ignitable.[3]
-
-
Assess Reactivity:
-
Review the chemical structure and any known reactivity data for "this compound."
-
Assess its stability and potential for violent reaction with water, air, or other substances. This is often a qualitative assessment based on the compound's properties.
-
-
Assess Toxicity:
-
Unless proven otherwise through toxicological testing, assume a new chemical entity is toxic.
-
Treat all "this compound" waste as toxic hazardous waste.
-
-
Documentation: Thoroughly document all findings. This information is crucial for labeling and disposal.
Disposal Workflow for "this compound"
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of "this compound" waste in a research environment.
Caption: Workflow for the segregation and disposal of "this compound" waste.
Step-by-Step Disposal Procedures
-
Waste Segregation: At the point of generation, separate different types of "this compound" waste. Incompatible wastes must be kept segregated.[7] For instance:
-
Solid Waste: Unused pure compound, contaminated gloves, pipette tips, and vials.
-
Liquid Waste: Solutions containing "this compound." Further segregate based on solvent (e.g., halogenated vs. non-halogenated).[8]
-
Sharps: Contaminated needles or blades must go into a designated sharps container.
-
-
Container Management:
-
Use containers that are compatible with the chemical waste and are in good condition (no leaks or rust).[6] The original container is often the best choice for unused product.[4]
-
Keep waste containers tightly closed except when adding waste.[5][6] Funnels should not be left in the container opening.[8]
-
Ensure all containers are properly labeled with a "Hazardous Waste" tag, which should include the full chemical name(s) of the contents (no abbreviations), concentrations, and the name of the Principal Investigator.[2][7]
-
-
Storage:
-
Disposal:
-
Never dispose of chemical waste down the sink or in the regular trash unless explicitly approved by your institution's EHS department.[5]
-
Contact your EHS office to arrange for the pickup and disposal of the hazardous waste.[9]
-
The ultimate disposal method for hazardous investigational drugs is typically high-temperature incineration through a licensed hazardous waste vendor.[10][11]
-
By adhering to these general yet critical procedures, researchers can ensure the safe and compliant disposal of novel compounds like "this compound," thereby protecting themselves, their colleagues, and the environment.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. odu.edu [odu.edu]
- 4. vumc.org [vumc.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Handling Guidance for Solangepras (CVN424)
Researchers, scientists, and drug development professionals handling Solangepras (also known as CVN424), an orally active and selective GPR6 inverse agonist, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] Although a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following guidelines are based on standard laboratory practices for handling potent, small-molecule compounds intended for neurological research.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The minimum required PPE for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected.
-
Body Protection: A laboratory coat or gown is required to protect street clothing and skin from contamination.
-
Respiratory Protection: While general handling in a well-ventilated area may not require respiratory protection, a fitted N95 respirator or higher is recommended when working with the powdered form of the compound or when there is a risk of aerosolization.
Operational Plan: From Receipt to Disposal
A clear operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound to prevent cross-contamination.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with an absorbent material and carefully collect it into a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Ventilate the area and decontaminate the spill surface with an appropriate solvent.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Chemical and Physical Data
Proper identification and understanding of the compound's properties are crucial for safe handling.
| Identifier | Value |
| IUPAC Name | 1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone[2] |
| CAS Number | 2254706-21-1[2] |
| Molecular Formula | C24H29F2N5O3[2] |
| Molar Mass | 473.525 g·mol−1[2] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
